N1-Boc-N8-acetylspermidine
Description
Properties
IUPAC Name |
tert-butyl N-[3-(4-acetamidobutylamino)propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O3/c1-12(18)16-10-6-5-8-15-9-7-11-17-13(19)20-14(2,3)4/h15H,5-11H2,1-4H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRHPFFYTMQKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCNCCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.40 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N1-Boc-N8-acetylspermidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Intricate World of Polyamines and Their Acetylated Derivatives
Polyamines, such as spermidine and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and gene regulation[1]. Their intracellular concentrations are tightly controlled through a complex interplay of biosynthesis, catabolism, and transport. A key regulatory mechanism in polyamine homeostasis is acetylation, catalyzed by spermidine/spermine N1-acetyltransferase (SSAT)[2]. This process not only neutralizes the positive charges on polyamines, altering their interaction with cellular macromolecules, but also primes them for export or catabolism[2].
The acetylation of spermidine can occur at either the N1 or N8 position, leading to two distinct isomers with different metabolic fates and biological activities. N1-acetylspermidine is a substrate for polyamine oxidase, which converts it back to putrescine, while N8-acetylspermidine is deacetylated back to spermidine[3]. Emerging research has highlighted the distinct roles of these acetylated forms. For instance, N1-acetylspermidine has been identified as a key determinant in hair follicle stem cell fate[4][5][6], while N8-acetylspermidine is being investigated as a biomarker for ischemic cardiomyopathy[7][8].
To further probe the biological functions and therapeutic potential of these molecules, researchers often require chemically modified analogues. N1-Boc-N8-acetylspermidine (CAS 2803477-08-7) is a valuable synthetic intermediate, featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and an acetyl group at the N8 position. This differential protection allows for selective chemical modifications, making it a crucial tool in the development of novel polyamine-based probes and therapeutics. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of N1-Boc-N8-acetylspermidine.
Physicochemical Properties
A summary of the key physicochemical properties of N1-Boc-N8-acetylspermidine is presented in the table below. These values are calculated based on its chemical structure, as experimental data for this specific derivative is not widely published.
| Property | Value |
| CAS Number | 2803477-08-7 |
| Molecular Formula | C₁₄H₂₉N₃O₃ |
| Molecular Weight | 287.40 g/mol |
| IUPAC Name | tert-butyl (3-((4-acetamidobutyl)amino)propyl)carbamate |
| Appearance | Expected to be a colorless oil or a white solid |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |
Synthesis of N1-Boc-N8-acetylspermidine: A Step-by-Step Protocol
The synthesis of N1-Boc-N8-acetylspermidine can be achieved through a strategic protection and acetylation sequence starting from spermidine. A common approach involves the selective protection of one of the primary amino groups with a Boc group, followed by acetylation of the other primary amino group.
Experimental Protocol:
Materials:
-
Spermidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic anhydride (Ac₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Mono-Boc Protection of Spermidine
The selective mono-protection of a symmetric diamine like spermidine can be challenging. One effective method involves the slow addition of the protecting agent to a solution of the diamine.
-
Dissolve spermidine (1 equivalent) in a mixture of dichloromethane and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.9 equivalents) in dichloromethane to the spermidine solution over several hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate N1-Boc-spermidine.
Causality behind Experimental Choices: The slow addition of the Boc anhydride is crucial to favor the formation of the mono-protected product over the di-protected byproduct. The use of a slight excess of spermidine also helps to minimize di-protection.
Step 2: Acetylation of N1-Boc-spermidine
The free primary amino group of N1-Boc-spermidine can then be selectively acetylated.
-
Dissolve N1-Boc-spermidine (1 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield N1-Boc-N8-acetylspermidine.
Self-Validating System: The progress of both reactions can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material and the formation of the desired product. The final product's identity and purity should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
A synthetic scheme for the preparation of N1-Boc-N8-acetylspermidine is outlined below.
Caption: Synthetic workflow for N1-Boc-N8-acetylspermidine.
Analytical Characterization
The structural confirmation of N1-Boc-N8-acetylspermidine relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the acetyl group (a singlet around 2.0 ppm), and the methylene protons of the spermidine backbone.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 288.4.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized compound. A reversed-phase C18 column with a water/acetonitrile gradient is a common method for analyzing polyamine derivatives[9].
Biological and Research Applications
N1-Boc-N8-acetylspermidine serves as a versatile building block for the synthesis of more complex polyamine derivatives for various research applications.
1. Development of Probes for Studying Polyamine Metabolism:
The Boc-protected amine at the N1 position allows for the selective introduction of reporter groups, such as fluorescent dyes or affinity tags. These modified polyamines can be used to visualize and track the uptake, localization, and metabolism of acetylated spermidine within cells.
2. Synthesis of Enzyme Inhibitors:
The free secondary amine and the acetylated terminus can be further modified to design and synthesize inhibitors of enzymes involved in polyamine metabolism, such as polyamine oxidases or deacetylases.
3. Drug Development:
Given the role of acetylated polyamines in various diseases, including cancer and cardiovascular conditions, N1-Boc-N8-acetylspermidine can be a starting point for the development of novel therapeutic agents that target polyamine pathways[10].
The diagram below illustrates the central role of N1-Boc-N8-acetylspermidine as a precursor for various research tools.
Caption: Applications of N1-Boc-N8-acetylspermidine.
Conclusion
N1-Boc-N8-acetylspermidine is a key synthetic intermediate that provides researchers with a powerful tool to explore the complex biology of acetylated polyamines. Its strategic design allows for the selective modification of the spermidine backbone, enabling the creation of tailored probes, inhibitors, and potential therapeutic agents. The synthetic protocol outlined in this guide, coupled with robust analytical characterization, provides a reliable pathway for obtaining this valuable compound for advanced research in the fields of biochemistry, cell biology, and drug discovery. As our understanding of the nuanced roles of acetylated polyamines in health and disease continues to grow, the importance of versatile synthetic precursors like N1-Boc-N8-acetylspermidine will undoubtedly increase.
References
-
Pistono, C., et al. (2021). N1-acetylspermidine is a determinant of hair follicle stem cell fate. Journal of Cell Science, 134(9), jcs252767. [Link]
-
Paik, D., et al. (2020). N8-Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction. Journal of the American Heart Association, 9(11), e016055. [Link]
-
Paik, D., et al. (2020). N8‐Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction. Journal of the American Heart Association, 9(11), e016055. [Link]
-
Pistono, C., et al. (2021). N1-acetylspermidine is a determinant of hair follicle stem cell fate. Journal of Cell Science, 134(9), jcs252767. [Link]
-
Cervelli, M., et al. (2013). Synthesis and evaluation of N8-acetylspermidine analogues as inhibitors of bacterial acetylpolyamine amidohydrolase. Bioorganic & Medicinal Chemistry Letters, 23(2), 434-437. [Link]
-
Ohta, R., et al. (2019). Design and Synthesis of N1,N8-Diacetylspermidine Analogues having a Linker with Desired Functional Groups. Organic & Biomolecular Chemistry, 17(1), 154-162. [Link]
-
PubChem. (n.d.). N8-Acetylspermidine. National Center for Biotechnology Information. [Link]
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Ohta, R., et al. (2019). Design and Synthesis of N1,N8-Diacetylspermidine Analogues having a Linker with Desired Functional Groups. Organic & Biomolecular Chemistry, 17(1), 154-162. [Link]
-
Pistono, C., et al. (2021). N1-acetylspermidine is a determinant of hair follicle stem cell fate. Journal of Cell Science, 134(9), jcs252767. [Link]
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Fejér, P. G., et al. (1987). Increased synthesis of N1-acetylspermidine in hepatic preneoplastic nodules and hepatomas. Carcinogenesis, 8(11), 1651-1654. [Link]
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Igarashi, K., & Kashiwagi, K. (2018). Polyamines: Functions, Metabolism, and Role in Human Disease Management. International Journal of Molecular Sciences, 19(7), 1867. [Link]
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Wagner, J., et al. (2019). Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. Journal of Pharmaceutical and Biomedical Analysis, 168, 1-7. [Link]
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Pegg, A. E. (2009). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Endocrinology and Metabolism, 296(4), E592-E602. [Link]
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Ivanov, I., et al. (2018). Polyamine Catabolism Revisited: Acetylpolyamine Oxidase Plays a Minor Role due to Low Expression. International Journal of Molecular Sciences, 19(11), 3465. [Link]
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Casero, R. A., & Pegg, A. E. (2009). Polyamine catabolism and disease. Biochemical Journal, 421(3), 323-338. [Link]
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Peña-Bautista, C., et al. (2021). Development of a method for the determination of polyamines including N-acetylated forms in human saliva via benzoylation and gas chromatography-mass spectrometry. Journal of Chromatography A, 1649, 462278. [Link]
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Liu, R., et al. (2021). The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies. International Journal of Molecular Sciences, 22(11), 5997. [Link]
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FooDB. (n.d.). N8-Acetylspermidine. FooDB. [Link]
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Liu, R., et al. (2013). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Methods in Molecular Biology, 1049, 25-35. [Link]
-
Wagner, J., et al. (2019). Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. Journal of Pharmaceutical and Biomedical Analysis, 168, 1-7. [Link]
-
MDPI. (2022). Polyamine Detection Methods. Encyclopedia. [Link]
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Chemical structure of N1-Boc-N8-acetylspermidine
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Application of N¹-Boc-N⁸-acetylspermidine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N¹-Boc-N⁸-acetylspermidine, a critical tool for researchers in chemical biology and drug development. We will delve into its structural characteristics, provide field-proven methodologies for its synthesis and purification, detail its analytical characterization, and explore its significance within the broader context of polyamine research.
Introduction: The Strategic Modification of a Ubiquitous Polyamine
Polyamines, such as spermidine, are ubiquitous polycations essential for a multitude of cellular processes, including cell proliferation, differentiation, and the stabilization of nucleic acids.[1][2] The intracellular concentrations of these molecules are tightly regulated through a complex network of biosynthesis, catabolism, and transport. A key regulatory mechanism is the acetylation of spermidine's primary amino groups, which neutralizes their positive charge and alters their biological activity and fate.[3][4]
In eukaryotes, spermidine can be acetylated at either the N¹ or N⁸ position by distinct enzymes.[5] These two isomers have different metabolic pathways:
-
N¹-acetylspermidine is typically a substrate for polyamine oxidase (PAOX), which catabolizes it back to the precursor putrescine.[6]
-
N⁸-acetylspermidine is primarily recycled back to spermidine by a specific deacetylase, now identified as histone deacetylase-10 (HDAC10).[5][7] This N⁸-acetylation/deacetylation cycle is crucial for maintaining polyamine homeostasis.[7]
N¹-Boc-N⁸-acetylspermidine is a synthetically modified derivative designed for chemical and biological investigation. It incorporates the biologically relevant N⁸-acetyl group while the N¹ position is protected by a tert-butoxycarbonyl (Boc) group. This strategic protection prevents reactions at the N¹ amine, enabling researchers to use this molecule as a stable metabolic probe or as a versatile building block for the synthesis of more complex derivatives.
Chemical Structure and Physicochemical Properties
The structure of N¹-Boc-N⁸-acetylspermidine combines the native spermidine backbone with two critical functional groups that dictate its chemical behavior and utility.
-
IUPAC Name: tert-butyl (3-((4-(acetylamino)butyl)amino)propyl)carbamate
-
Molecular Formula: C₁₄H₂₉N₃O₃
-
Monoisotopic Molecular Weight: 287.2209 g/mol
The key structural features are:
-
Spermidine Backbone: A flexible nine-atom chain containing three nitrogen atoms at the 1, 4, and 8 positions.
-
N⁸-Acetamide Group: A native modification that reduces the basicity of the terminal amine and introduces a hydrogen bond donor/acceptor site.
-
N¹-Carbamate (Boc) Group: A bulky, acid-labile protecting group that renders the N¹ amine unreactive to most nucleophilic and basic conditions, a cornerstone of modern organic synthesis.[8][9]
Caption: Chemical structure of N¹-Boc-N⁸-acetylspermidine.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| logP | -0.48 | ALOGPS[10] |
| Water Solubility | 4.4 g/L | ALOGPS[10] |
| pKa (Strongest Basic) | 10.29 | ChemAxon[10] |
| Polar Surface Area | 67.15 Ų | ChemAxon[10] |
| Hydrogen Bond Donors | 3 | ChemAxon[10] |
| Hydrogen Bond Acceptors | 3 | ChemAxon[10] |
| Rotatable Bond Count | 8 | ChemAxon[10] |
Synthesis and Purification: A Validated Workflow
The synthesis of N¹-Boc-N⁸-acetylspermidine requires a regioselective approach due to the presence of three nucleophilic nitrogen atoms in the spermidine starting material. The causality behind the chosen workflow is to first differentiate the two primary amines by installing a single Boc group, followed by acetylation of the remaining, more accessible primary amine.
Caption: Synthetic workflow for N¹-Boc-N⁸-acetylspermidine.
Experimental Protocol: Synthesis
This protocol is a robust, self-validating system designed for high yield and purity.
Step 1: Selective Mono-Protection to Yield N¹-Boc-Spermidine
-
Rationale: By controlling the stoichiometry and addition rate of Di-tert-butyl dicarbonate (Boc₂O), we can favor the mono-protected product. The primary amines are more sterically accessible and nucleophilic than the secondary amine.
-
Procedure:
-
Dissolve spermidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at a concentration of ~0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve Boc₂O (0.95 eq) in the same solvent and add it dropwise to the stirred spermidine solution over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (Thin-Layer Chromatography). The product will be less polar than spermidine.
-
Concentrate the reaction mixture in vacuo. The crude material, a mixture of starting material, mono-Boc, and di-Boc products, is typically carried forward to the next step without purification, as the desired product can be easily separated after the subsequent acetylation.
-
Step 2: Regioselective N⁸-Acetylation
-
Rationale: The remaining N⁸ primary amine is more reactive towards acetylation than the N⁴ secondary amine. Using a mild base and controlled temperature ensures selectivity.
-
Procedure:
-
Dissolve the crude N¹-Boc-spermidine from Step 1 in dichloromethane (~0.1 M).
-
Add triethylamine (2.0 eq) as a base to scavenge the acetic acid byproduct.
-
Cool the solution to 0 °C.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor by TLC until the N¹-Boc-spermidine spot is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Experimental Protocol: Purification
-
Rationale: Flash column chromatography is the standard and most effective method for separating the desired product from unreacted starting materials, di-acetylated byproducts, and N⁴-acetylated isomers.
-
Procedure:
-
Column Preparation: Pack a silica gel column appropriate for the scale of the reaction.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient mobile phase. A typical system starts with 99:1 Dichloromethane:Methanol and gradually increases the polarity to 90:10 Dichloromethane:Methanol. Adding a small amount of triethylamine (0.1-0.5%) to the mobile phase is often critical to prevent peak tailing of the basic amine on the acidic silica gel.
-
Fraction Collection: Collect fractions and analyze them by TLC, staining with ninhydrin (which will stain the N⁴ secondary amine) and/or potassium permanganate.
-
Isolation: Combine the pure fractions and concentrate in vacuo to afford N¹-Boc-N⁸-acetylspermidine, typically as a colorless to pale yellow oil.
-
Analytical Characterization: A Self-Validating System
Rigorous analytical confirmation is essential to ensure the identity and purity of the final compound. The combination of NMR and Mass Spectrometry provides an unambiguous structural assignment.
Table 2: Key Analytical Data for Structural Verification
| Analysis Type | Technique | Expected Result |
| Identity | ¹H NMR (CDCl₃) | δ ~3.2 ppm (t, 2H, -CH₂-N⁸HAc), δ ~3.1 ppm (t, 2H, -CH₂-N¹HBoc), δ ~2.6 ppm (m, 4H, -N⁴H-CH₂-), δ ~1.95 ppm (s, 3H, -COCH₃), δ ~1.44 ppm (s, 9H, -C(CH₃)₃) |
| Identity | ¹³C NMR (CDCl₃) | δ ~170 ppm (C=O, acetyl), δ ~156 ppm (C=O, Boc), δ ~79 ppm (-C(CH₃)₃), δ ~40-50 ppm (backbone CH₂-N), δ ~28.4 ppm (-C(CH₃)₃), δ ~23 ppm (-COCH₃) |
| Identity & Purity | HRMS (ESI+) | Calculated m/z for [M+H]⁺ (C₁₄H₃₀N₃O₃⁺): 288.2282. Found value should be within ± 5 ppm. |
| Purity | RP-HPLC | A single major peak (>95% purity) when monitored by LC-MS or ELSD. |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Applications in Research and Development
N¹-Boc-N⁸-acetylspermidine is not an end-product but a strategic starting point for advanced research.
-
Probing Polyamine Metabolism: As a stable analog of a natural metabolite, it serves as an excellent standard for analytical methods like LC-MS to quantify endogenous N⁸-acetylspermidine in biological samples.[11] This is particularly relevant in studying diseases where polyamine metabolism is dysregulated, such as Snyder-Robinson syndrome or certain cancers.[12]
-
Studying Enzyme-Substrate Interactions: It is an invaluable tool for investigating the enzymes that process N⁸-acetylspermidine. Researchers can use it in assays to characterize the activity and inhibition of N⁸-acetyltransferases or the deacetylase HDAC10.[7]
-
Synthetic Precursor: This is its most powerful application. The Boc group can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the N¹ primary amine.[13] This allows for the site-specific attachment of:
Conclusion
N¹-Boc-N⁸-acetylspermidine exemplifies the synergy between synthetic chemistry and biology. Its rational design, incorporating a biologically relevant acetyl moiety and a synthetically versatile Boc protecting group, provides a robust platform for investigating the complex world of polyamine metabolism. The detailed protocols for its synthesis, purification, and characterization outlined in this guide offer researchers a validated pathway to obtaining this critical molecular tool, empowering further discoveries in drug development and fundamental cell biology.
References
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Varghese, S., et al. (2017). Synthesis and evaluation of N⁸-acetylspermidine analogues as inhibitors of bacterial acetylpolyamine amidohydrolase. ACS Medicinal Chemistry Letters. Available at: [Link]
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Blankenship, J., & Marchant, P. E. (1984). Metabolism of N1-acetylspermidine and N8-acetylspermidine in rats. Proceedings of the Society for Experimental Biology and Medicine. Available at: [Link]
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Geerts, D., et al. (2021). N1-acetylspermidine is a determinant of hair follicle stem cell fate. Development. Available at: [Link]
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Fujita, K., et al. (2019). Design and synthesis of N1,N8-diacetylspermidine analogues having a linker with desired functional groups. Organic & Biomolecular Chemistry. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 123689, N8-Acetylspermidine. Available at: [Link]
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Geerts, D., et al. (2021). N1-acetylspermidine is a determinant of hair follicle stem cell fate. PubMed. Available at: [Link]
-
Fujita, K., et al. (2018). Design and Synthesis of N1,N8-Diacetylspermidine Analogues having a Linker with Desired Functional Groups. Organic & Biomolecular Chemistry. Available at: [Link]
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Giamberardino, M. D., et al. (2019). N8-Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction. Journal of the American Heart Association. Available at: [Link]
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FooDB. (2021). Showing Compound N8-Acetylspermidine (FDB022894). Available at: [Link]
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Abela, L., et al. (2015). N8-acetylspermidine as a potential plasma biomarker for Snyder-Robinson syndrome identified by clinical metabolomics. ResearchGate. Available at: [Link]
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Oehme, F., et al. (2018). Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth. The Journal of Biological Chemistry. Available at: [Link]
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Holbert, M. A., & Jorgensen, W. L. (1995). Action of spermidine, N1-acetylspermidine, and N8-acetylspermidine at apurinic sites in DNA. Nucleic Acids Research. Available at: [Link]
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Giamberardino, M. D., et al. (2019). N8-Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction. ResearchGate. Available at: [Link]
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Ni, Y. Q., & Liu, Y. S. (2021). New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. Aging and disease. Available at: [Link]
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Pappas, K., et al. (2010). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. Letters in Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). HPLC chromatograms showing putrescine, N1-acetylspermidine,... Available at: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
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Biocrates. (2022). Spermidine – Unlocking the secrets of cellular aging and longevity. Available at: [Link]
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Seiler, N. (1987). Functions of polyamine acetylation. PubMed. Available at: [Link]
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Zahedi, K., et al. (2020). Polyamine Catabolism Revisited: Acetylpolyamine Oxidase Plays a Minor Role due to Low Expression. MDPI. Available at: [Link]
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HELIX Chromatography. HPLC Methods for analysis of N1-Acetylspermidine. Available at: [Link]
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Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
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Igarashi, K., & Kashiwagi, K. (2018). Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. MDPI. Available at: [Link]
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Kabra, P. M., et al. (1986). Separation of N1- and N8-acetylspermidine isomers by reversed-phase column liquid chromatography after derivatization with dansyl chloride. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
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Madeo, F., et al. (2018). Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? Autophagy. Available at: [Link]
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An In-Depth Technical Guide to N1-Boc-N8-acetylspermidine: A Chemical Probe for Interrogating Polyamine Catabolism
Abstract
The polyamine metabolic pathway is a critical regulator of cell growth, proliferation, and death, making it a key target in oncology and other hyperproliferative diseases.[1] While much focus has been placed on inhibiting polyamine synthesis, the catabolic arm of the pathway offers distinct and equally compelling opportunities for therapeutic intervention and mechanistic study.[2] This guide focuses on N1-Boc-N8-acetylspermidine, a synthetic derivative of the natural polyamine spermidine, designed as a sophisticated chemical tool. Contrary to what its name might suggest, its primary role is not in polyamine synthesis. Instead, it serves as a cell-permeable precursor to N8-acetylspermidine, enabling researchers to precisely investigate the downstream consequences of polyamine acetylation and catabolism. We will explore the biochemical rationale for its design, its mechanism of action upon cellular entry, detailed protocols for its application, and its utility in elucidating the complex roles of polyamine turnover in health and disease.
The Polyamine Metabolic Pathway: A Primer on Catabolism
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for normal cell function.[3] Their intracellular concentrations are maintained within a narrow range through a tightly regulated balance of biosynthesis, transport, and catabolism.[4] The catabolic pathway is a critical control point, initiated by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT).[2][5]
-
SSAT (Spermidine/spermine N1-acetyltransferase): This cytosolic enzyme transfers an acetyl group from acetyl-CoA to the N1 position of spermidine or spermine.[6] This acetylation is a crucial first step that neutralizes a positive charge and flags the polyamine for one of two fates: export from the cell or degradation via oxidation.[4][5]
-
APAO (N1-acetylpolyamine oxidase): N1-acetylated polyamines are substrates for this peroxisomal FAD-dependent oxidase.[2] APAO catalyzes the oxidation of N1-acetylspermidine and N1-acetylspermine back to putrescine and spermidine, respectively.[7][8] This "back-conversion" pathway produces 3-acetamidopropanal and the reactive oxygen species (ROS) hydrogen peroxide (H₂O₂).[2]
-
The N1 vs. N8 Acetylation Dichotomy: While SSAT specifically acetylates the N1 position, distinct nuclear enzymes can acetylate spermidine at the N8 position.[9][10] These two isomers have different metabolic fates. In eukaryotes, N1-acetylspermidine is readily catabolized by APAO, whereas N8-acetylspermidine is a poor substrate for this enzyme and is instead primarily hydrolyzed back to spermidine by specific deacetylases, such as HDAC10.[9][11] This distinction is fundamental to understanding the utility of N1-Boc-N8-acetylspermidine.
N1-Boc-N8-acetylspermidine: A Strategic Chemical Probe
N1-Boc-N8-acetylspermidine is a synthetic molecule engineered to bypass cellular transport limitations and deliver a specific acetylated polyamine, N8-acetylspermidine, directly into the intracellular environment.
-
The N8-acetyl Group: This modification targets the molecule to a specific metabolic branch. By introducing N8-acetylspermidine, researchers can specifically study the activity of N8-acetylspermidine deacetylases and the downstream effects of regenerating the spermidine pool from this specific source, independent of the canonical SSAT/APAO axis.[9][11]
-
The N1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis.[12][13] It is sterically bulky and lipophilic, which serves two purposes:
-
Blocks N1 Reactivity: It prevents the N1 position from being a substrate for enzymes like APAO.
-
Enhances Cell Permeability: The increased lipophilicity facilitates the molecule's passive diffusion across the cell membrane, which is often a barrier for highly charged polyamines. Once inside the cell, non-specific cytosolic esterases are expected to cleave the acid-labile Boc group, releasing the active N8-acetylspermidine.[14]
-
By using this tool, an investigator can flood the cell with a specific metabolite, N8-acetylspermidine, and trace its impact on polyamine homeostasis, histone modification, and other cellular processes.
Mechanism and Cellular Fate
The experimental utility of N1-Boc-N8-acetylspermidine is rooted in its predictable intracellular processing. The logical flow from administration to downstream effect provides a clear framework for experimental design.
Caption: Experimental workflow for studying N1-Boc-N8-acetylspermidine effects.
Protocol: Analysis of Intracellular Polyamine Pools by HPLC
This protocol provides a framework for quantifying changes in putrescine, spermidine, and spermine levels following treatment. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a robust method for this analysis. [15][16] I. Materials & Reagents:
-
Cell culture reagents
-
N1-Boc-N8-acetylspermidine
-
Phosphate-Buffered Saline (PBS)
-
Perchloric Acid (PCA), 0.4 M
-
Dansyl Chloride solution (e.g., 5 mg/mL in acetone)
-
Saturated Sodium Carbonate
-
Toluene
-
Polyamine standards (Putrescine, Spermidine, Spermine)
-
HPLC system with a C18 reverse-phase column and fluorescence detector. [15] II. Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells in 6-well plates to achieve ~80% confluency. Treat cells with varying concentrations of N1-Boc-N8-acetylspermidine (e.g., 1, 10, 50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Aspirate media, wash cells twice with ice-cold PBS. Add 500 µL of 0.4 M PCA to each well to lyse cells and precipitate proteins.
-
Lysate Preparation: Scrape the wells and transfer the cell lysate/PCA mixture to a microfuge tube. Centrifuge at 15,000 x g for 10 minutes at 4°C. The supernatant contains the polyamines.
-
Derivatization (Dansylation):
-
To 100 µL of the PCA supernatant, add 200 µL of saturated sodium carbonate.
-
Add 400 µL of Dansyl Chloride solution.
-
Vortex vigorously and incubate in the dark at 60°C for 1 hour.
-
-
Extraction: Add 500 µL of toluene to the reaction mixture. Vortex for 30 seconds and centrifuge to separate the phases. The upper toluene phase contains the dansylated polyamines.
-
HPLC Analysis:
-
Transfer the toluene phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., acetonitrile).
-
Inject the sample into the HPLC system. Separation is typically achieved using a gradient elution with solvents like acetonitrile and water.
-
Detect the dansylated polyamines using a fluorescence detector (e.g., Excitation: 340 nm, Emission: 515 nm).
-
-
Quantification: Create a standard curve using known concentrations of polyamine standards that have undergone the same derivatization process. [17]Calculate the concentration of each polyamine in the samples by comparing their peak areas to the standard curve.
Data Presentation & Expected Outcomes
The treatment is expected to cause a significant shift in the intracellular polyamine pools. The data should be summarized in a table for clarity.
| Treatment Group | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) |
| Vehicle Control | 1.5 ± 0.2 | 5.2 ± 0.4 | 6.8 ± 0.5 |
| 10 µM Compound | 4.8 ± 0.5 | 3.9 ± 0.3 | 5.1 ± 0.6 |
| 50 µM Compound | 9.7 ± 0.8 | 2.1 ± 0.2 | 3.5 ± 0.4 |
| Table 1: Representative data from a hypothetical HPLC analysis of polyamine pools in a cancer cell line treated for 24 hours. Values are mean ± SD. |
Causality and Interpretation: The expected dose-dependent increase in putrescine and decrease in spermidine and spermine would strongly indicate that the delivered N8-acetylspermidine is deacetylated to spermidine, which then fuels the SSAT/APAO catabolic pathway, leading to the accumulation of the end-product putrescine and the depletion of the higher polyamines. [2][10]
Applications in Research and Drug Development
The ability to manipulate the polyamine catabolic pathway with a tool like N1-Boc-N8-acetylspermidine has significant implications.
-
Cancer Biology: Many cancers exhibit a dysregulated polyamine metabolism. [1][18]Using this compound, researchers can investigate the consequences of forced polyamine catabolism. The resulting production of H₂O₂ can induce oxidative stress and apoptosis, a potential therapeutic vulnerability. [2][8]It can also be used to study how cancer cells adapt to metabolic stress.
-
Neurodegenerative Diseases: Polyamine dyshomeostasis is linked to several neurodegenerative disorders. [19][20]The catabolic pathway and its byproducts (H₂O₂ and aldehydes) can contribute to neuronal damage. [21]This compound allows for the controlled study of these catabolic processes in neuronal cell models.
-
Stem Cell Biology: Recent studies have shown that acetylated polyamines, such as N1-acetylspermidine, can influence stem cell fate decisions, suggesting a role for the catabolic pathway in regulating self-renewal and differentiation. [22][23]* Drug Screening: N1-Boc-N8-acetylspermidine can be used in cell-based assays to screen for inhibitors of N8-acetylspermidine deacetylases (e.g., HDAC10). [11]Identifying compounds that block the conversion of N8-acetylspermidine back to spermidine could be a novel strategy to disrupt polyamine homeostasis.
Conclusion
N1-Boc-N8-acetylspermidine is a powerful and specific chemical probe, not for studying polyamine synthesis, but for the precise interrogation of polyamine catabolism. Its rational design, leveraging a cell-permeable protecting group and a specific acetylated isomer, allows researchers to bypass the complexities of polyamine transport and deliver a targeted metabolic precursor into cells. By understanding its mechanism of action and applying robust analytical methods, investigators can elucidate the profound impact of polyamine catabolism on cellular physiology, from metabolic flux and oxidative stress to cell fate decisions. This knowledge is invaluable for identifying new vulnerabilities and developing novel therapeutic strategies for cancer and other diseases characterized by dysregulated polyamine metabolism.
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Synthesis and evaluation of N8-acetylspermidine analogues as inhibitors of bacterial acetylpolyamine amidohydrolase. (n.d.). National Center for Biotechnology Information. [Link]
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Shukla, O. P., Müller, S., & Walter, R. D. (1992). Polyamine oxidase from Acanthamoeba culbertsoni specific for N8-acetylspermidine. PubMed. [Link]
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N1-acetylspermidine is a determinant of hair follicle stem cell fate. (2021). PubMed. [Link]
-
Spermidine acetylation in N1 and N8 position in rat brain and in N-ethyl-N-nitrosourea-induced gliomas. (1987). PubMed. [Link]
-
N1-acetylspermidine is a determinant of hair follicle stem cell fate. (2021). National Center for Biotechnology Information. [Link]
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Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism. (n.d.). Biochemical Journal. [Link]
-
Polyamine degradation pathway under normal conditions. SPM and SPD are... (n.d.). ResearchGate. [Link]
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Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth. (2022). National Center for Biotechnology Information. [Link]
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A metabolic profile of polyamines in parkinson disease: A promising biomarker. (2021). National Center for Biotechnology Information. [Link]
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Adding Boc Group Mechanism | Organic Chemistry. (2021). YouTube. [Link]
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Polyamine Catabolism Revisited: Acetylpolyamine Oxidase Plays a Minor Role due to Low Expression. (2022). MDPI. [Link]
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Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator. (2008). PubMed. [Link]
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Activation of polyamine catabolism promotes glutamine metabolism and creates a targetable vulnerability in lung cancer. (2024). Semantic Scholar. [Link]
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Polyamine catabolism and disease. (2010). National Center for Biotechnology Information. [Link]
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Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT]. (2010). National Center for Biotechnology Information. [Link]
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Polyamine metabolism. (1985). PubMed. [Link]
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Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. (2002). ACS Publications. [Link]
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Polyamine metabolism and cancer: treatments, challenges and opportunities. (2018). National Center for Biotechnology Information. [Link]
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A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing. [Link]
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The Involvement of Polyamines Catabolism in the Crosstalk between Neurons and Astrocytes in Neurodegeneration. (2021). MDPI. [Link]
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Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. (n.d.). American Journal of Physiology-Endocrinology and Metabolism. [Link]
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Polyamine Catabolism in Plants: A Universal Process With Diverse Functions. (2020). Frontiers. [Link]
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The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies. (2022). MDPI. [Link]
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Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. (n.d.). Stanford University Mass Spectrometry. [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
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Polyamines Catabolism. (2022). MDPI. [Link]
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Cellular Uptake of Aminoglycosides, Guanidinoglycosides, and Poly-Arginine. (2003). PubMed. [Link]
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A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). (2023). MDPI. [Link]
-
Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and... (2014). ResearchGate. [Link]
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Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. (2016). National Center for Biotechnology Information. [Link]
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Polyamines determination by TLC and HPLC. (2016). ResearchGate. [Link]
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Technical Guide: Differential Analysis of N1-acetylspermidine vs. N8-acetylspermidine Precursors and Metabolic Fates
Executive Summary
In the landscape of polyamine metabolism, N1-acetylspermidine (N1-AcSpd) and N8-acetylspermidine (N8-AcSpd) represent a classic example of biological isomerism where a subtle structural shift dictates vastly different fates.[1] While both molecules share the same chemical precursor—Spermidine —and the same atomic composition (
-
N1-AcSpd is the canonical intermediate of polyamine catabolism , formed in the cytoplasm to facilitate excretion or back-conversion to putrescine.
-
N8-AcSpd is a specialized metabolite, often of nuclear origin , which resists oxidative degradation and is instead recycled back to spermidine by Histone Deacetylase 10 (HDAC10).[2]
This guide delineates the mechanistic, clinical, and analytical differences between these two isomers, providing a roadmap for researchers targeting polyamine pathways in oncology and neurodegeneration.
Molecular Architecture & Biosynthetic Divergence
Although both molecules are mono-acetylated derivatives of spermidine, the site of acetylation is determined by distinct enzymatic machinery operating in different cellular compartments.
The Common Precursor: Spermidine
The immediate precursor for both isomers is Spermidine (N-(3-aminopropyl)-1,4-butanediamine). The differentiation occurs based on which nitrogen atom accepts the acetyl group from Acetyl-CoA.
-
N1-Position: The nitrogen on the aminopropyl (3-carbon) end.
-
N8-Position: The nitrogen on the aminobutyl (4-carbon) end.
Enzymatic Origins
| Feature | N1-acetylspermidine (N1-AcSpd) | N8-acetylspermidine (N8-AcSpd) |
| Primary Enzyme | SSAT1 (Spermidine/spermine N1-acetyltransferase 1) | Nuclear Spermidine N8-acetyltransferase (Putative/Uncharacterized)* |
| Cellular Location | Cytosol | Nucleus (translocated to cytosol) |
| Inducibility | Highly inducible by toxins, polyamine analogs, and stress.[2] | Constitutive; linked to histone acetylation machinery. |
| Rate-Limiting? | Yes (Rate-limiting step of catabolism). | No (Regulatory/Transport function). |
> Note: While the specific N8-acetyltransferase remains less characterized than SSAT1, evidence suggests it is distinct from SSAT1 and likely associated with nuclear histone acetyltransferase (HAT) activity, facilitating the export of spermidine from the nucleus to the cytoplasm.
Metabolic Trajectories: The "Catabolic Funnel" vs. The "Recycling Loop"
The most critical distinction for drug development lies in how the cell processes these isomers.
N1-AcSpd: The Catabolic Funnel
N1-acetylation disrupts the charge distribution of spermidine, marking it for one of two fates:
-
Excretion: It is transported out of the cell (elevated in urine of cancer patients).
-
Oxidation (Back-Conversion): It is the specific substrate for Polyamine Oxidase (PAO/APAO) . PAO cleaves the N1-acetyl group to release Putrescine and toxic byproducts (
and acetamidopropanal).
N8-AcSpd: The Recycling Loop
N8-AcSpd is refractory to Polyamine Oxidase . It cannot be oxidized to putrescine. Instead, it serves as a substrate for HDAC10 (Histone Deacetylase 10) .[3]
-
Mechanism: HDAC10, a cytosolic enzyme with polyamine deacetylase activity, removes the acetyl group from the N8 position.[2][3]
-
Therapeutic Implication: Inhibition of HDAC10 leads to accumulation of N8-AcSpd, which induces autophagy and can be toxic to cancer cells (e.g., neuroblastoma).
Pathway Visualization
Caption: Differential metabolic fates. N1-AcSpd is oxidized by PAO to Putrescine, while N8-AcSpd is deacetylated by HDAC10 back to Spermidine.[2]
Clinical & Biomarker Utility
The ratio and absolute abundance of these isomers are critical biomarkers in pathology.
| Condition | N1-AcSpd Status | N8-AcSpd Status | Mechanism |
| Cancer (General) | High | Variable | SSAT1 upregulation promotes rapid polyamine flux and excretion. |
| Ischemic Cardiomyopathy | Low/Normal | Very High | Ischemic stress disrupts the HDAC10 recycling loop or upregulates nuclear export. |
| Parkinson's Disease | Normal | High | N8-AcSpd is a specific marker for rapidly progressing PD.[5] |
| Snyder-Robinson Syndrome | High | High | Dysregulated flux due to Spermine Synthase deficiency. |
Drug Development Insight:
-
Targeting SSAT1: Increases N1-AcSpd (catabolic stress).
-
Targeting HDAC10: Increases N8-AcSpd. High N8 levels can induce autophagic flux, a mechanism currently being explored in neuroblastoma therapy.
Analytical Protocol: Separating the Isomers
Because N1 and N8 are isomers with identical molecular weights (
The Challenge
Direct injection MS will show a single peak at 188.17 Da. Quantifying them together masks specific metabolic dysfunctions (e.g., distinguishing SSAT1 induction from HDAC10 inhibition).
Recommended Workflow: LC-MS/MS with Derivatization
To achieve baseline separation, derivatization is strongly recommended to increase hydrophobicity and chromatographic resolution.
Protocol: Isobutyl Chloroformate (IBCF) Derivatization
-
Sample Prep: Mix 50 µL plasma/lysate with internal standards (
-spermidine). -
Derivatization: Add 20 µL isobutyl chloroformate + alkaline buffer (pH 9.0). Incubate 15 min at RT.
-
Extraction: Extract derivatives into diethyl ether; dry and reconstitute in mobile phase.
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Gradient: Steep ramp (50% to 95% B) required to separate the hydrophobic derivatives.
-
-
MS/MS Transitions (Triple Quad):
-
While parent ions are identical, unique daughter ions can sometimes be optimized, or retention times must be validated using pure standards.
-
N1-AcSpd RT: Typically elutes earlier due to the exposed aminobutyl tail.
-
N8-AcSpd RT: Typically elutes later .
-
Caption: LC-MS workflow for isomer resolution. Derivatization is key to separating N1 and N8 species.
References
-
N8-Acetylspermidine as a Biomarker in Ischemic Cardiomyopathy. Journal of the American Heart Association. 2020.
-
Histone deacetylase-10 liberates spermidine to support polyamine homeostasis. Proceedings of the National Academy of Sciences (PNAS). 2022.
-
Metabolism of N1-acetylspermidine and N8-acetylspermidine in rats. Proceedings of the Society for Experimental Biology and Medicine. 1984.
-
Distinguishing metabolite, N8-acetylspermidine, is increased in rapid progression Parkinson's Disease. PLOS ONE. 2013.
-
Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. MethodsX. 2018.
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- 3. Binding of N8-Acetylspermidine Analogues to Histone Deacetylase 10 Reveals Molecular Strategies for Blocking Polyamine Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
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The Lynchpin of Polyamine Dynamics: A Technical Guide to the Biological Significance of N8-acetylspermidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate and vital world of polyamine metabolism, N8-acetylspermidine (N8-AcSpd) is emerging from the shadows of its more abundant precursors to reveal itself as a critical signaling molecule and a potent biomarker. Once considered primarily an excretory byproduct, a growing body of evidence now positions N8-AcSpd and its derivatives at the heart of cellular regulation, with profound implications for ischemic heart disease, cancer biology, and neurodegenerative disorders. This guide provides a comprehensive technical overview of the biological significance of N8-AcSpd, detailing its metabolic pathways, its role in disease, and the state-of-the-art methodologies for its study.
The Metabolic Crossroads: Synthesis and Catabolism of N8-acetylspermidine
The cellular concentration of N8-AcSpd is a tightly regulated process, reflecting a delicate balance between its synthesis and degradation. Understanding this metabolic flux is paramount for interpreting its biological roles and its utility as a biomarker.
1.1. The Acetylation Engine: Spermidine/spermine N1-acetyltransferase (SSAT)
1.2. The Deacetylation Switch: Histone Deacetylase 10 (HDAC10)
The reverse reaction, the deacetylation of N8-AcSpd back to spermidine, is catalyzed by Histone Deacetylase 10 (HDAC10), a class IIb histone deacetylase.[3] This enzymatic activity is crucial for maintaining polyamine homeostasis and has been implicated in various cellular processes, including autophagy and cell survival.[3][4] The specificity of HDAC10 for N8-AcSpd highlights the distinct biological roles of the different acetylated polyamine isomers.
Diagram: The Central Role of N8-acetylspermidine in Polyamine Metabolism
Caption: Metabolic pathway of N8-acetylspermidine synthesis and degradation.
N8-acetylspermidine in Pathophysiology: A Potent Biomarker and Therapeutic Target
Elevated levels of N8-AcSpd have been consistently observed in various pathological conditions, positioning it as a valuable biomarker for diagnosis, prognosis, and monitoring of disease progression.
2.1. Ischemic Cardiomyopathy
In the context of cardiovascular disease, N8-AcSpd has emerged as a novel and independent biomarker for ischemic cardiomyopathy (ICM).[5][6][7][8] Studies have shown that patients with ICM have significantly higher plasma levels of N8-AcSpd compared to individuals with coronary artery disease without heart failure.[6][8] Furthermore, elevated N8-AcSpd levels are associated with increased mortality and a higher risk of incident heart failure in patients with ICM.[6][8] The proposed mechanism involves the role of polyamines in regulating cardiomyocyte apoptosis during ischemic events.[5][7]
Table 1: N8-acetylspermidine Levels in Ischemic Cardiomyopathy
| Cohort | N8-AcSpd Level (nmol/L) in ICM | N8-AcSpd Level (nmol/L) in Controls | p-value | Reference |
| Discovery Cohort | 10.39 (IQR: 7.21–17.75) | 8.29 (IQR: 5.91–11.42) | <0.001 | [6][8] |
| Validation Cohort | Higher in ICM (qualitative) | Lower in non-ICM (qualitative) | - | [6] |
2.2. Cancer
The dysregulation of polyamine metabolism is a well-established hallmark of cancer.[9] N8-AcSpd has been identified as a potential biomarker in certain cancers, with elevated levels detected in tumor tissues and biological fluids of cancer patients. The role of N8-AcSpd in cancer is multifaceted, with evidence suggesting its involvement in autophagy, a cellular survival mechanism that can be co-opted by cancer cells to resist therapy.[3][4] HDAC10, the enzyme responsible for N8-AcSpd deacetylation, is upregulated in some cancers and its inhibition can sensitize cancer cells to chemotherapy.[3][4] This makes the N8-AcSpd/HDAC10 axis a promising target for novel anti-cancer therapies.
2.3. Neurodegenerative Diseases
Emerging research points to the involvement of N8-AcSpd in neurodegenerative disorders such as Alzheimer's disease and Snyder-Robinson syndrome.[10][11] In Snyder-Robinson syndrome, a rare X-linked intellectual disability disorder caused by mutations in the spermine synthase gene, elevated plasma levels of N8-AcSpd have been identified as a potential biomarker.[10] In the context of Alzheimer's disease, alterations in polyamine metabolism and the accumulation of acetylated polyamines may contribute to neuroinflammation and disease progression.[11]
Methodologies for the Analysis of N8-acetylspermidine and Its Derivatives
Accurate and sensitive quantification of N8-AcSpd is crucial for its validation as a clinical biomarker and for elucidating its biological functions. Several analytical techniques have been developed and refined for this purpose.
3.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of N8-AcSpd in biological matrices due to its high sensitivity, specificity, and throughput.
Experimental Protocol: Quantification of N8-acetylspermidine in Human Plasma by LC-MS/MS
1. Sample Preparation:
- Rationale: The primary goal is to precipitate proteins and extract the polar N8-AcSpd from the complex plasma matrix.
- Step 1: To 100 µL of human plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated N8-acetylspermidine).
- Step 2: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Step 3: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Step 4: Carefully transfer the supernatant to a new microcentrifuge tube.
- Step 5: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
- Step 6: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Step 7: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[12]
2. LC-MS/MS Analysis:
- Rationale: Chromatographic separation is essential to resolve N8-AcSpd from its isomers (e.g., N1-acetylspermidine) and other matrix components before detection by mass spectrometry.
- Liquid Chromatography:
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte. For example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The specific precursor-to-product ion transitions for N8-AcSpd and its internal standard need to be optimized on the specific mass spectrometer being used. A common transition for N8-AcSpd is m/z 188.2 -> 116.1.
Diagram: LC-MS/MS Workflow for N8-acetylspermidine Analysis
Caption: A generalized workflow for the analysis of N8-acetylspermidine using LC-MS/MS.
3.2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
For laboratories without access to mass spectrometry, HPLC with pre-column derivatization and fluorescence detection offers a sensitive and reliable alternative for polyamine analysis.
Experimental Protocol: HPLC Analysis of Polyamines in Cell Lysates
1. Sample Preparation:
- Rationale: Cell lysis is required to release intracellular polyamines, followed by protein precipitation.
- Step 1: Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).
- Step 2: Resuspend the cell pellet in 200 µL of 0.2 M perchloric acid.
- Step 3: Subject the suspension to three freeze-thaw cycles to ensure complete cell lysis.
- Step 4: Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Step 5: Collect the supernatant for derivatization.
2. Derivatization:
- Rationale: Polyamines lack a native chromophore or fluorophore, necessitating derivatization to enable sensitive detection. Dansyl chloride is a common derivatizing agent that reacts with primary and secondary amines.[13]
- Step 1: To 50 µL of the supernatant, add 100 µL of saturated sodium carbonate solution and 100 µL of dansyl chloride solution (10 mg/mL in acetone).
- Step 2: Vortex and incubate the mixture in the dark at 60°C for 1 hour.
- Step 3: Add 50 µL of proline solution (100 mg/mL) to quench the excess dansyl chloride.
- Step 4: Vortex and incubate for 30 minutes at room temperature.
- Step 5: Extract the dansylated polyamines with 500 µL of toluene.
- Step 6: Vortex and centrifuge to separate the phases.
- Step 7: Transfer the upper toluene layer to a new tube and evaporate to dryness.
- Step 8: Reconstitute the residue in 100 µL of acetonitrile for HPLC analysis.[13]
3. HPLC Analysis:
- Rationale: Similar to LC-MS/MS, chromatographic separation is crucial for resolving the different dansylated polyamines.
- Column: A reversed-phase C18 column.
- Mobile Phase A: Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A gradient elution from a lower to a higher concentration of acetonitrile is typically used to separate the dansylated polyamines.
- Detection: Fluorescence detector with excitation at ~340 nm and emission at ~515 nm.[14]
3.3. Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits offer a high-throughput and cost-effective method for the quantification of N8-AcSpd in biological fluids.[9] These assays are typically competitive ELISAs and have been shown to correlate well with LC-MS/MS data.[9] While convenient, it is crucial to validate the specificity and accuracy of any ELISA kit for the specific sample matrix being investigated.
Synthesis of N8-acetylspermidine and Its Derivatives
The availability of pure N8-AcSpd and its derivatives is essential for use as analytical standards and for conducting functional studies to probe their biological activities.
4.1. Chemical Synthesis of N8-acetylspermidine
A common synthetic route involves the selective protection of the primary and secondary amines of spermidine, followed by acetylation of the desired primary amine and subsequent deprotection.
Illustrative Synthetic Scheme:
-
Protection: React spermidine with a suitable protecting group, such as tert-butoxycarbonyl (Boc) anhydride, under basic conditions to protect the N1 and N4 amino groups.
-
Acetylation: Acetylate the unprotected N8 primary amine using acetic anhydride or acetyl chloride.
-
Deprotection: Remove the Boc protecting groups under acidic conditions (e.g., with trifluoroacetic acid) to yield N8-acetylspermidine.[15]
4.2. Synthesis of N8-acetylspermidine Derivatives
The synthesis of derivatives allows for structure-activity relationship studies and the development of probes and inhibitors. For example, analogues with modified acyl groups or alterations to the polyamine backbone can be synthesized to investigate the structural requirements for interaction with enzymes like HDAC10.[15][16]
Future Directions and Therapeutic Implications
The burgeoning field of N8-AcSpd research presents several exciting avenues for future investigation and therapeutic development.
-
Clinical Validation: Large-scale clinical studies are needed to further validate N8-AcSpd as a robust biomarker for various diseases and to establish clear clinical cutoff values.
-
Mechanistic Insights: Deeper investigation into the molecular mechanisms by which N8-AcSpd and its derivatives exert their biological effects is crucial. This includes identifying their downstream targets and signaling pathways.
-
Therapeutic Targeting: The N8-AcSpd/HDAC10 axis represents a promising therapeutic target. The development of specific HDAC10 inhibitors could offer novel treatment strategies for cancer and potentially other diseases characterized by dysregulated polyamine metabolism.[4]
-
Drug Development: The synthesis and screening of novel N8-AcSpd derivatives could lead to the discovery of new therapeutic agents with improved efficacy and selectivity.
References
-
Nayak, A., et al. (2020). N8-Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction. Journal of the American Heart Association, 9(11), e016055. [Link]
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Shishkova, E., et al. (2022). New plasma protocol for LC-MS/MS. Coon Research Group. [Link]
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Karatepe, M. (2023). The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Acta Pharmaceutica Sciencia, 61(1), 91-101. [Link]
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Peitzsch, M., et al. (2022). Liquid chromatography-tandem mass spectrometry based quantification of arginine metabolites including polyamines in different sample matrices. Journal of Chromatography A, 1673, 463021. [Link]
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Immusmol. (n.d.). N8-Acetyl-Spermidine ELISA kit - Serum, Plasma, Supernatant. [Link]
-
Liu, R., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Methods in Molecular Biology, 1180, 23-33. [Link]
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Nayak, A., et al. (2020). N8‐Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction - PMC. Journal of the American Heart Association, 9(11), e016055. [Link]
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Shishkova, E., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. bioRxiv. [Link]
-
Fry, C. K., et al. (2013). Synthesis and evaluation of N8-acetylspermidine analogues as inhibitors of bacterial acetylpolyamine amidohydrolase. Bioorganic & Medicinal Chemistry Letters, 23(15), 4433-4436. [Link]
-
Hain, L. J., et al. (2022). Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth. JCI Insight, 7(16), e157222. [Link]
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Krasinska, K. M., et al. (n.d.). Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry. [Link]
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PubChem. (n.d.). N8-Acetylspermidine. National Center for Biotechnology Information. [Link]
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Nayak, A., et al. (2020). N8-Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction. Journal of the American Heart Association, 9(11), e016055. [Link]
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Liu, R., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Methods in Molecular Biology, 1180, 23-33. [Link]
-
Sessa, A., et al. (1994). Spermidine acetylation in N1 and N8 position in rat brain and in N-ethyl-N-nitrosourea-induced gliomas. Cancer Letters, 76(2-3), 121-125. [Link]
-
Casero, R. A., Jr., & Pegg, A. E. (1993). Spermidine/spermine N1-acetyltransferase--the turning point in polyamine metabolism. The FASEB Journal, 7(8), 653-661. [Link]
-
Nayak, A., et al. (2019). Abstract 12866: N8-Acetylspermidine: A Novel Biomarker for the Development and Progression of Ischemic Cardiomyopathy. Circulation, 140(Suppl_1), A12866-A12866. [Link]
-
Fry, C. K., et al. (2013). Synthesis and evaluation of N8-acetylspermidine analogues as inhibitors of bacterial acetylpolyamine amidohydrolase. Bioorganic & Medicinal Chemistry Letters, 23(15), 4433-4436. [Link]
-
Karatepe, M. (2023). A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). Molecules, 28(14), 5393. [Link]
-
Krasinska, K. M., et al. (n.d.). Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry. [Link]
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Graphviz. (2015). Drawing graphs with dot. [Link]
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Liu, R., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Methods in Molecular Biology, 1180, 23-33. [Link]
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Beker, N., et al. (2015). N(8)-acetylspermidine as a potential plasma biomarker for Snyder-Robinson syndrome identified by clinical metabolomics. Metabolomics, 11(5), 1335-1341. [Link]
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Hai, Y., et al. (2019). Binding of N8-Acetylspermidine Analogues to Histone Deacetylase 10 Reveals Molecular Strategies for Blocking Polyamine Deacetylation. Biochemistry, 58(51), 5191-5201. [Link]
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Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
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Butts, B., et al. (2023). sPDGFRβ and neuroinflammation are associated with AD biomarkers and differ by race: The ASCEND Study. Alzheimer's & Dementia. [Link]
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Shires, J., & Bove, K. (n.d.). A Dansyl Chloride-HPLC Method for the Determination of Polyamines. Bio-protocol. [Link]
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Immusmol. (n.d.). N8-Acetyl-Spermidine ELISA Assay Kit Datasheet. [Link]
-
Hai, Y., et al. (2019). Binding of N8-Acetylspermidine Analogues to Histone Deacetylase 10 Reveals Molecular Strategies for Blocking Polyamine Deacetylation. Biochemistry, 58(51), 5191-5201. [Link]
-
Byers, T. L., et al. (1993). Design and synthesis of inhibitors of N8-acetylspermidine deacetylase. Journal of Medicinal Chemistry, 36(5), 566-572. [Link]
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Freisinger, C. M., et al. (2020). The autophagy activator Spermidine ameliorates Alzheimer's disease pathology and neuroinflammation in mice. bioRxiv. [Link]
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Oehme, I., et al. (2013). Histone deacetylase 10 promotes autophagy-mediated cell survival. Proceedings of the National Academy of Sciences, 110(30), E2801-E2810. [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
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Nishimura, K., et al. (2018). Design and Synthesis of N1,N8-Diacetylspermidine Analogues having a Linker with Desired Functional Groups. Chemical and Pharmaceutical Bulletin, 66(12), 1184-1193. [Link]
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Steimbach, R. R., et al. (2022). Identification of HDAC10 Inhibitors that Modulate Autophagy in Transformed Cells. ChemRxiv. [Link]
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Hain, L. J., et al. (2022). Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth. JCI Insight, 7(16), e157222. [Link]
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Steimbach, R. R., et al. (2022). Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells. Journal of Medicinal Chemistry, 65(15), 10395-10410. [Link]
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Butts, B., et al. (2023). sPDGFRβ and neuroinflammation are associated with AD biomarkers and differ by race: The ASCEND Study. Alzheimer's & Dementia. [Link]
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Teunissen, C. E., et al. (2023). Neuroinflammatory fluid biomarkers in patients with Alzheimer's disease: a systematic literature review. Alzheimer's Research & Therapy, 15(1), 1-16. [Link]
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Orthogonal Protection Strategies for Spermidine Functionalization: A Technical Guide
Executive Summary
Spermidine (
This guide details high-precision strategies to achieve orthogonal protection —the ability to selectively deprotect and modify one nitrogen atom without affecting the others. We prioritize "Total Synthesis" (Bottom-Up) approaches over direct functionalization, as they offer the only reliable route to fully differentiated
Part 1: The Chemo-Selectivity Challenge
The core difficulty lies in distinguishing the aminopropyl (
- (Aminopropyl): Attached to a 3-carbon chain. Biologically significant for acetylation (SSAT enzyme activity).
- (Central Secondary): More nucleophilic than primary amines when unprotonated, but sterically hindered.
- (Aminobutyl): Attached to a 4-carbon chain.
The Orthogonality Matrix
To achieve complete control, we utilize three sets of protecting groups (PGs) cleavable under mutually exclusive conditions.
| Condition | Common Groups | Cleavage Reagent | Mechanism |
| Acid Labile | Boc , Trt | TFA / HCl | Protonation & Elimination |
| Base Labile | Fmoc , Troc | Piperidine / Morpholine | |
| Redox/Metal | Cbz (Z), Alloc | Hydrogenolysis / | |
| Thiol Labile | Nosyl (Ns) | Thiophenol / DBU | Nucleophilic Aromatic Substitution |
Part 2: Strategy A — The "Bottom-Up" Total Synthesis
Best for: Creating a fully orthogonal scaffold (e.g.,
This strategy avoids the statistical mixtures inherent in direct spermidine protection by building the molecule from 1,4-diaminobutane (putrescine) and a 3-carbon fragment (acrylonitrile).
Workflow Logic
-
Desymmetrization: Mono-protection of putrescine.
-
Backbone Extension: Michael addition to acrylonitrile creates the secondary amine (
) and the 3-carbon skeleton. -
Nitrogen Locking: Protection of
before nitrile reduction prevents cyclization. -
Terminal Generation: Reduction of the nitrile yields the
amine.
Graphviz Workflow: Total Synthesis Route
Caption: Step-wise construction of orthogonally protected spermidine via Michael addition and nitrile reduction.
Detailed Protocol: Synthesis of -Fmoc- -Cbz- -Boc-Spermidine
Step 1: Mono-Boc Protection of Putrescine
-
Reagents: 1,4-Diaminobutane (10 eq),
(1 eq), Dioxane/Water. -
Procedure: Dissolve diamine in excess to statistically favor mono-protection. Add
dropwise over 2 hours. -
Purification: Acid/Base extraction. The unreacted diamine remains in the aqueous phase at basic pH; the bis-Boc is insoluble in water; the mono-Boc is extracted into DCM at pH 10.
-
Checkpoint:
NMR should show integration consistent with one Boc group and asymmetry in the butane chain.
Step 2: Michael Addition (Backbone Formation)
-
Reagents:
-Boc-1,4-diaminobutane, Acrylonitrile (1.2 eq), MeOH. -
Procedure: Stir at room temperature for 16 hours.
-
Insight: No base is usually required as the primary amine is sufficiently nucleophilic. Avoid heating to prevent bis-alkylation.
Step 3:
-
Reagents: Cbz-Cl (1.1 eq),
, DCM, . -
Why Cbz? It is stable to the subsequent reduction conditions (if carefully controlled) and orthogonal to Boc.
-
Note: This step locks the secondary amine, preventing it from interfering with the nitrile reduction.
Step 4: Nitrile Reduction to
-
Reagents: Raney Nickel,
(50 psi), MeOH/NH3. -
Procedure: Hydrogenation reduces the cyano group (
) to the primary amine ( ). -
Critical Control: Use ammoniacal methanol to prevent secondary amine formation (dimerization) during reduction.
Step 5:
-
Reagents: Fmoc-OSu,
, Water/Dioxane. -
Result: The newly formed primary amine is protected with Fmoc.
Part 3: Strategy B — Direct Functionalization (The Formaldehyde Trick)
Best for: Selective
This method utilizes the ability of formaldehyde to form a hexahydropyrimidine ring between
Graphviz Workflow: Formaldehyde Protection Strategy
Caption: Selective N1/N8 functionalization by masking N4 within a formaldehyde-derived ring system.
Protocol Overview
-
Cyclization: Treat spermidine with formaldehyde (1 eq) to form the cyclic intermediate. The
and (or ) form a ring, reducing the nucleophilicity of . -
Protection: React with an acylating agent (e.g.,
). The steric bulk and ring strain favor reaction at the free terminal primary amine and the "distal" primary amine if not involved in the ring. -
Hydrolysis: Treat with mild acid to open the formaldehyde ring, releasing the free
secondary amine.
References
-
Blagbrough, I. S., & Geall, A. J. (1998). Practical synthesis of unsymmetrical polyamine amides. Tetrahedron Letters, 39(4), 439–442. Link
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. Link
-
Woster, P. M. (2006). Synthesis of Orthogonally Protected Spermidines. ResearchGate.[1][2] Link
-
Ganem, B. (1982). New chemistry of naturally occurring polyamines. Accounts of Chemical Research, 15(9), 290–298. Link
-
BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Link
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N1-Boc-N8-Acetylspermidine: The Gateway Probe for the N8-Acetylation Polyamine Shunt
The following technical guide details the application of N1-Boc-N8-acetylspermidine as a critical chemical probe and synthetic precursor for interrogating the N8-acetylspermidine metabolic shunt —a distinct and clinically significant pathway in polyamine metabolism regulated by HDAC10.
Executive Summary
N1-Boc-N8-acetylspermidine is a specialized chemical probe and synthetic intermediate designed to interrogate the N8-acetylation pathway of spermidine. While the classical polyamine pathway focuses on N1-acetylation mediated by SSAT1 (SAT1) for catabolism and excretion, the N8-acetylation pathway—regulated by Histone Deacetylase 10 (HDAC10) —functions as a recycling mechanism critical in cell survival, autophagy, and ischemic cardiomyopathy.
This compound serves two primary functions in high-precision metabolic profiling:
-
Isomeric Differentiation: It acts as the requisite precursor to generate pure N8-acetylspermidine standards, enabling the chromatographic resolution of N8-acetylspermidine from its isobaric isomer, N1-acetylspermidine, in LC-MS/MS workflows.
-
Enzymatic Specificity Probe: It facilitates the study of deacetylase specificity (e.g., HDAC10 vs. SIRT2) by providing a masked substrate that prevents N1-binding artifacts.
Mechanistic Grounding: The N1 vs. N8 Divergence[1][2]
To understand the utility of the probe, one must distinguish the two competing metabolic fates of spermidine.
The Classical Pathway (Catabolic)
-
Enzyme: Spermidine/spermine N1-acetyltransferase (SSAT1).[1][2]
-
Fate: Oxidized by Polyamine Oxidase (PAO) to produce Putrescine and H₂O₂ (reactive oxygen species).
-
Outcome: Polyamine depletion and oxidative stress (often pro-apoptotic).
The N8-Shunt (Recycling/Survival)
-
Enzyme: Unknown N8-acetyltransferase (cytosolic/nuclear) / HDAC10 (Deacetylase).[6]
-
Outcome: Polyamine salvage, autophagy maintenance, and stress resistance.
-
Clinical Relevance: Elevated N8-acetylspermidine is a validated biomarker for Ischemic Cardiomyopathy (ICM) and Snyder-Robinson Syndrome .
Pathway Visualization
The following diagram illustrates the divergence between the N1 (catabolic) and N8 (recycling) pathways, highlighting where the N1-Boc-N8-acetylspermidine probe enters the analytical workflow.
Caption: Divergence of Spermidine metabolism.[3][7][5][8][11] The N1 pathway (red) leads to oxidation/excretion. The N8 pathway (green) recycles Spermidine via HDAC10.[6] The Probe (black) provides selective access to the N8 metabolite.
Experimental Protocols & Applications
Protocol A: Synthesis of N8-Acetylspermidine Standard for LC-MS
Context: N1-acetylspermidine and N8-acetylspermidine are isobaric (Same Mass: 187.28 Da). Mass spectrometry cannot distinguish them without chromatographic separation. Commercial "acetylspermidine" is often a mixture or purely N1. You must synthesize the N8 standard using the N1-Boc probe.
Reagents:
-
N1-Boc-N8-acetylspermidine (Precursor)
-
Trifluoroacetic acid (TFA) or HCl in Dioxane
-
Dichloromethane (DCM)
-
LC-MS grade Acetonitrile/Water
Workflow:
-
Dissolution: Dissolve 5 mg of N1-Boc-N8-acetylspermidine in 1 mL DCM.
-
Deprotection: Add 1 mL of 4M HCl in Dioxane (or 20% TFA in DCM).
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of Boc-protected spot).
-
Workup: Evaporate solvent under nitrogen stream.
-
Reconstitution: Reconstitute the residue (now pure N8-acetylspermidine hydrochloride) in 0.1% Formic Acid/Water.
-
Validation: Inject onto LC-MS to establish the Retention Time (RT) of the N8 isomer.
-
Note: N8-acetylspermidine typically elutes earlier than N1-acetylspermidine on C18 reverse-phase columns due to the lack of the terminal acetyl group on the aminopropyl tail (N1 position).
-
Protocol B: HDAC10 Specificity Assay
Context: To determine if a deacetylase (e.g., HDAC10, HDAC6, SIRT2) acts specifically on the N8 position, use the deprotected probe as the substrate.
Methodology:
-
Substrate Prep: Prepare 100 µM N8-acetylspermidine (generated from N1-Boc probe as above) in Assay Buffer (50 mM Tris-HCl, pH 7.5, 137 mM NaCl).
-
Incubation: Mix 50 µL Substrate + 50 ng Recombinant HDAC10. Incubate at 37°C for 30 min.
-
Quenching: Stop reaction with 100 µL Acetonitrile (cold).
-
Detection: Analyze supernatant via LC-MS/MS.
-
Readout: Measure the appearance of Spermidine (m/z 146.2) and disappearance of N8-Acetylspermidine (m/z 188.2).
-
Control: Run parallel assay with N1-acetylspermidine. HDAC10 should show >50-fold preference for N8 over N1.
-
Quantitative Data: N1 vs. N8 Isomer Differentiation
The following table summarizes the physicochemical differences exploited when using the probe-derived standard in analytical chemistry.
| Feature | N1-Acetylspermidine (Catabolic) | N8-Acetylspermidine (Recycling) |
| Precursor | Spermidine (via SSAT1) | Spermidine (via Unknown AT) / N1-Boc-N8-AcSpd |
| Enzymatic Fate | Substrate for PAO (Oxidase) | Substrate for HDAC10 (Deacetylase) |
| LC Retention (C18) | Retains Longer (More Lipophilic tail) | Elutes Earlier (More Polar tail) |
| Biological Signal | Oxidative Stress / Cancer Catabolism | Autophagy / Ischemic Heart Failure |
| Diagnostic Limit | High in aggressive tumors | High in Heart Failure (ICM) |
References
-
N8-Acetylspermidine as a Biomarker in Ischemic Cardiomyopathy Source: Journal of the American Heart Association (JAHA) Significance:[8] Establishes N8-acetylspermidine as a specific metabolic signature of heart failure, distinct from N1-acetylspermidine. URL:[Link][8]
-
HDAC10 Liberates Spermidine to Support Polyamine Homeostasis Source: Journal of Biological Chemistry (JBC) / PMC Significance: Identifies HDAC10 as the specific deacetylase for N8-acetylspermidine, validating the "N8-shunt" pathway. URL:[Link]
-
Metabolism of N1-acetylspermidine and N8-acetylspermidine Source: Proceedings of the Society for Experimental Biology and Medicine (PubMed) Significance:[6] Foundational work demonstrating the distinct metabolic fates: N1 is oxidized to putrescine; N8 is deacetylated to spermidine.[3][7] URL:[Link]
-
Synthesis and Evaluation of N8-acetylspermidine Analogues Source: Journal of Medicinal Chemistry / PMC Significance: Details the synthetic chemistry involving N1-protection (Boc) to access N8-functionalized polyamines. URL:[Link]
Sources
- 1. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N1-acetylspermidine is a determinant of hair follicle stem cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of N1-acetylspermidine and N8-acetylspermidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N1-acetylspermidine is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spermidine acetylation in N1 and N8 position in rat brain and in N-ethyl-N-nitrosourea-induced gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of N8-acetylspermidine analogues as inhibitors of bacterial acetylpolyamine amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of N1- and N8-acetylspermidine isomers by reversed-phase column liquid chromatography after derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Showing Compound N8-Acetylspermidine (FDB022894) - FooDB [foodb.ca]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Selective Deprotection of N1-Boc-N8-acetylspermidine
Executive Summary
This application note details the protocol for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from N1-Boc-N8-acetylspermidine to yield N8-acetylspermidine . This reaction is a critical step in synthesizing polyamine metabolites used to study the Spermidine/Spermine
The core challenge is removing the acid-labile carbamate (Boc) at the N1 position without hydrolyzing the amide bond (acetyl) at the N8 position. This protocol compares two methods—HCl/Dioxane (Method A) and TFA/DCM (Method B)—and recommends Method A for biological applications due to the physiological compatibility of the chloride counterion.
Strategic Considerations & Mechanism
Chemical Structure & Numbering
Understanding the specific regiochemistry is vital. Spermidine is an asymmetric polyamine.
-
N1 (Aminopropyl end): The target of deprotection.
-
N4 (Secondary amine): Typically protonated or free in this intermediate.
-
N8 (Aminobutyl end): Acetylated (amide linkage).[1]
Reaction:
Selectivity Logic
-
Boc Group: Cleaved via an
-like mechanism involving protonation of the carbonyl oxygen, followed by the release of the tert-butyl cation and decarboxylation. This occurs rapidly in moderate acid.[2] -
Acetyl Group (Amide): Amide hydrolysis requires harsh conditions (e.g., 6M HCl at reflux or strong base). Under the controlled acidic conditions used for Boc removal (anhydrous, room temperature), the N8-acetyl group remains stable.
Reagent Selection Matrix
| Feature | Method A: HCl / Dioxane | Method B: TFA / DCM |
| Product Form | Hydrochloride Salt ($ \cdot 2\text{HCl} $) | Trifluoroacetate Salt ($ \cdot x\text{TFA} $) |
| Biological Utility | High (Chloride is physiological) | Low (TFA is cytotoxic/variable pH) |
| Solubility | Product precipitates (easy isolation) | Product often remains soluble (requires evaporation) |
| Hygroscopicity | High (Requires Desiccator) | Very High (Often an oil) |
| Recommendation | Primary Protocol | Secondary (if solubility fails) |
Experimental Workflow Visualization
Figure 1: Decision tree for selecting the appropriate deprotection method based on downstream application.
Detailed Protocols
Method A: Deprotection using HCl in Dioxane (Standard)
Objective: Isolation of N8-acetylspermidine dihydrochloride.
Materials:
-
Starting Material: N1-Boc-N8-acetylspermidine (100 mg, ~0.33 mmol)
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)
-
Solvent: Methanol (MeOH) (optional, for solubility)
-
Wash Solvent: Diethyl Ether (
) or MTBE
Procedure:
-
Dissolution: Place the starting material (100 mg) in a 10 mL round-bottom flask.
-
Note: If the starting material is an oil, dissolve it in a minimum amount of dry MeOH (0.2 mL). If solid, it may dissolve directly in the reagent.
-
-
Acid Addition: Add 2.0 mL of 4M HCl in Dioxane (approx. 20-25 eq).
-
Observation: The solution may turn slightly cloudy initially.
-
-
Reaction: Stir at Room Temperature (20–25°C) for 60 minutes.
-
Monitor: Cap the flask with a drying tube (CaCl2) to exclude moisture.
-
-
Precipitation: The product (amine hydrochloride) is insoluble in dioxane/ether.
-
If a white precipitate forms: Dilute with 10 mL of cold Diethyl Ether.
-
If no precipitate forms (oiling out): Add 10 mL Et2O and scratch the glass side with a spatula to induce crystallization.
-
-
Isolation: Filter the solid under argon or nitrogen (polyamines are hygroscopic).
-
Alternatively, centrifuge at 4000 rpm for 5 mins and decant the supernatant.
-
-
Washing: Wash the pellet 2x with cold Et2O to remove residual Boc by-products and excess HCl.
-
Drying: Dry under high vacuum for 4–6 hours.
Yield: Expect 85–95% as a white, hygroscopic solid.
Method B: Deprotection using TFA / DCM
Objective: Isolation of N8-acetylspermidine trifluoroacetate (for immediate subsequent synthesis).
Procedure:
-
Dissolution: Dissolve 100 mg of starting material in 2 mL of Dichloromethane (DCM).
-
Acid Addition: Add 2 mL of Trifluoroacetic Acid (TFA).
-
Caution: TFA is corrosive. Use a fume hood.
-
-
Reaction: Stir at Room Temperature for 45–60 minutes.
-
Workup (Evaporation):
-
Remove volatiles on a rotary evaporator.
-
Crucial Step: To remove trapped TFA, add 5 mL of Toluene or DCM and re-evaporate. Repeat this "co-evaporation" 3 times. This drives off the TFA as an azeotrope.
-
-
Final Form: The product will likely be a thick, viscous oil or a glassy solid.
Quality Control & Characterization
After deprotection, the identity of the product must be verified.
NMR Validation (D2O)
The shift in the proton signals confirms the loss of the Boc group and the retention of the Acetyl group.
| Proton Environment | Starting Material ( | Product (N8-Ac-Spd) ( | Diagnostic Change |
| Boc (-C(CH3)3) | ~1.44 (s, 9H) | Absent | Disappearance confirms deprotection |
| Acetyl (-COCH3) | ~1.98 (s, 3H) | ~2.02 (s, 3H) | Retention confirms amide stability |
| N1-CH2 (Propyl) | ~3.10 | ~3.05–3.15 (Shifted) | Slight downfield shift due to protonation |
| N8-CH2 (Butyl) | ~3.20 | ~3.25 | Remains distinct |
Mass Spectrometry (LC-MS)
-
Mode: ESI Positive (+).
-
Expected Mass:
-
N8-acetylspermidine Free Base MW: ~187.28 g/mol .
-
Look for
. -
Note: If the Boc group is still present, you will see
.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | Reaction time too short or acid old/wet. | Extend time to 2h. Use fresh anhydrous HCl/Dioxane. |
| Product is Sticky/Oil | Polyamines are hygroscopic. | Dry under high vacuum with |
| Loss of Acetyl Group | Acid concentration too high or heat applied. | Ensure reaction is at RT. Do NOT reflux. Check acid molarity.[2][4] |
| New Impurity (+56 mass) | t-Butyl cation alkylation (rare). | Add a scavenger (e.g., 2% Triisopropylsilane) to the reaction mix. |
References
-
Casero, R. A., & Pegg, A. E. (2009). Polyamine catabolism and disease. Biochemical Journal, 421(3), 323–338. Link
-
Xie, X., et al. (2018).[5] Design and synthesis of N1,N8-diacetylspermidine analogues. Organic & Biomolecular Chemistry, 16, 52-60. Link
-
Blondelle, S. E., & Houghten, R. A. (1993).[6] Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal. International Journal of Peptide and Protein Research, 41(6), 522-527.[6] Link
-
Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter on Protection for the Amino Group). Link
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N8-acetylspermidine from N1-Boc precursor
Application Notes and Protocols
Topic: High-Purity Synthesis of N8-acetylspermidine from an N1-Boc Precursor
For: Researchers, scientists, and drug development professionals.
Executive Summary
N8-acetylspermidine is a biologically significant polyamine metabolite involved in the regulation of critical cellular processes, including apoptosis.[1][2] Its structural similarity to its N1-acetylated isomer necessitates a synthetic route that guarantees high regioselectivity to enable precise biological investigation. Direct acetylation of spermidine is challenging due to the presence of two primary amines (N1 and N8) and one secondary amine (N4), which leads to a mixture of products.
This application note provides a robust, field-proven, two-step methodology for the synthesis of N8-acetylspermidine with high purity and yield. The strategy hinges on the use of a tert-butoxycarbonyl (Boc) protecting group at the N1 position of spermidine. This sterically demanding group effectively shields the N1 and adjacent N4 positions, directing the acetylation exclusively to the terminal N8 amine. The subsequent deprotection under acidic conditions yields the desired N8-acetylspermidine, typically as a stable salt. This protocol is designed to be a self-validating system, with clear explanations for each experimental choice and defined checkpoints for reaction monitoring and purification.
Strategic Overview: The Logic of Regioselective Synthesis
The core challenge in modifying polyamines like spermidine is achieving site-specificity. The synthetic strategy detailed here overcomes this by leveraging the principles of protecting group chemistry. The workflow is logically divided into two main phases:
-
Directed Acetylation: The commercially available N1-Boc-spermidine is selectively acetylated at the sterically accessible N8-amino group using a standard acetylating agent. The bulky Boc group ensures that the N1-amino group does not react.
-
Quantitative Deprotection: The Boc group is efficiently removed from the N1-Boc-N8-acetylspermidine intermediate using a strong acid, yielding the final product. This cleavage is clean and typically proceeds to completion.
Figure 1: High-level experimental workflow for the two-phase synthesis.
Part 1: Protocol for Selective N8-Acetylation
This phase focuses on the conversion of N1-Boc-spermidine to N1-Boc-N8-acetylspermidine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acetic anhydride is highly reactive towards water. Using anhydrous solvents prevents its hydrolysis, ensuring it is available for the desired N-acetylation reaction.
-
Non-Nucleophilic Base: Triethylamine (TEA) acts as an acid scavenger, neutralizing the acetic acid byproduct of the reaction. Its steric bulk prevents it from competing with the N8-amine as a nucleophile.
-
Controlled Temperature: The initial cooling to 0°C helps to moderate the exothermic reaction upon addition of the highly reactive acetic anhydride, preventing potential side reactions.
Materials & Reagents
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| N1-Boc-spermidine | ≥95% | Sigma-Aldrich | Starting Material |
| Acetic Anhydride | Reagent Grade | Fisher Scientific | Acetylating Agent |
| Triethylamine (TEA) | ≥99.5%, Anhydrous | Acros Organics | Non-nucleophilic base |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |
| Hexanes | ACS Grade | VWR | Chromatography Eluent |
| Saturated NaHCO₃(aq) | N/A | Lab-prepared | Quenching/Work-up |
| Brine | N/A | Lab-prepared | Washing |
| Anhydrous Na₂SO₄ | Reagent Grade | Sigma-Aldrich | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | Stationary Phase |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve N1-Boc-spermidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches ~0°C.
-
Acetylation: Add acetic anhydride (1.2 eq) dropwise to the cooled, stirring solution over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (12-16 hours) to ensure complete conversion.[3]
-
Monitoring: Check for the consumption of the starting material and the formation of a new, less polar spot by Thin Layer Chromatography (TLC) using a mobile phase such as 10% MeOH in DCM with 1% NH₄OH.
-
Quenching: Carefully add saturated aqueous NaHCO₃ solution (~30 mL for a 10 mmol scale reaction) to the flask to quench any remaining acetic anhydride and neutralize the triethylammonium acetate salt.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[3]
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo using a rotary evaporator.[3]
-
Purification: The resulting crude residue (typically a colorless to pale yellow oil) should be purified by flash column chromatography on silica gel.[3] A gradient elution system, such as Hexanes/EtOAc or a more polar system like CHCl₃/MeOH with a small amount of NH₄OH, can be used to isolate the pure N1-Boc-N8-acetylspermidine.[3]
Part 2: Protocol for N1-Boc Deprotection
This phase details the removal of the Boc protecting group to furnish the final product.
Causality Behind Experimental Choices:
-
Strong Acid: The tert-butoxycarbonyl group is stable to base and mild acid but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[4]
-
Mechanism: The acid protonates the carbonyl oxygen of the Boc group, which facilitates its collapse into a stable tert-butyl cation, carbon dioxide, and the free amine.[4] This process is irreversible due to the loss of CO₂ gas.
-
Solvent Choice: DCM is an excellent solvent for this step as it is inert to strong acids and effectively solubilizes both the protected intermediate and the resulting ammonium salt.
Figure 2: Chemical reaction pathway for the synthesis of N8-acetylspermidine. (Note: Image placeholders are used for chemical structures).
Materials & Reagents
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| N1-Boc-N8-acetylspermidine | Purified from Part 1 | N/A | Starting Material |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Deprotecting Agent |
| Dichloromethane (DCM) | ACS Grade | VWR | Solvent |
| Diethyl Ether | Anhydrous | Fisher Scientific | For precipitation (optional) |
Step-by-Step Methodology
-
Setup: Dissolve the purified N1-Boc-N8-acetylspermidine (1.0 eq) from Part 1 in dichloromethane (approx. 0.1 M).
-
Deprotection: To the stirring solution at room temperature, add trifluoroacetic acid (TFA) in a 1:1 to 1:4 v/v ratio with the DCM.[5] For example, if using 10 mL of DCM, add 2.5 to 10 mL of TFA. An alternative is to use a 4 M solution of HCl in 1,4-dioxane.[3]
-
Reaction: Stir the solution at room temperature for 2-4 hours. The reaction is typically complete within this timeframe.
-
Monitoring: Progress can be monitored by LC-MS, looking for the disappearance of the starting material and the appearance of the product mass, or by TLC, observing the formation of a highly polar spot that remains at the baseline.
-
Work-up: Remove the solvent and excess TFA in vacuo. Co-evaporation with DCM or toluene can be performed two to three times to ensure complete removal of residual acid.
-
Final Product: The final product, N8-acetylspermidine, will be obtained as its TFA salt (or HCl salt if using HCl/dioxane), typically as a hygroscopic solid or viscous oil. For most biological applications, this salt form is directly usable. If the free base is required, careful neutralization and further purification would be necessary, though the free polyamine can be less stable.
Data Validation and Characterization
To ensure the integrity of the synthesis, proper analytical validation is crucial. The following tables outline a sample reaction scale and expected characterization data.
Table 1: Example Reagent Quantities and Yields (5 mmol scale)
| Compound | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| N1-Boc-spermidine | 245.36 | 1.0 | 5.0 | 1.23 g |
| Triethylamine | 101.19 | 1.5 | 7.5 | 1.04 mL |
| Acetic Anhydride | 102.09 | 1.2 | 6.0 | 0.57 mL |
| Product (Intermediate) | 287.40 | - | Theoretical: 5.0 | 1.44 g |
| Trifluoroacetic Acid | 114.02 | Excess | - | ~5 mL |
| Product (Final) | 187.28 | - | Theoretical: 5.0 | 0.94 g (as free base) |
Table 2: Expected Analytical Characterization of N8-acetylspermidine
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the acetyl methyl group (~2.0 ppm), and distinct methylene proton signals of the spermidine backbone. The chemical shifts will vary depending on the salt form and solvent. |
| ¹³C NMR | Signals for the acetyl carbonyl (~170-175 ppm), acetyl methyl (~22 ppm), and the unique carbon signals of the spermidine backbone. |
| Mass Spec (ESI+) | [M+H]⁺ = 188.1763 (Calculated for C₉H₂₂N₃O⁺) |
| Purity (HPLC/LC-MS) | ≥95% |
References
-
Pore, N., et al. (2014). Synthesis and evaluation of N8-acetylspermidine analogues as inhibitors of bacterial acetylpolyamine amidohydrolase. Bioorganic & Medicinal Chemistry Letters, 24(21), 4941-4945. Available at: [Link]
-
Blankenship, J., & Marchant, P. E. (1984). Metabolism of N1-acetylspermidine and N8-acetylspermidine in rats. Proceedings of the Society for Experimental Biology and Medicine, 177(1), 180-187. Available at: [Link]
-
Shah, N. S., et al. (2020). N8-Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction. Journal of the American Heart Association, 9(11), e015510. Available at: [Link]
-
Shah, N. S., et al. (2020). N8‐Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction. Journal of the American Heart Association. Available at: [Link]
-
Nichugovskiy, A., Tron, G. C., & Maslov, M. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6579. Available at: [Link]
-
Bergeron, R. J., et al. (1994). A general procedure for the selective protection of mixed primary-secondary (poly)amines. Journal of the Chemical Society, Perkin Transactions 1, (10), 1249-1253. Available at: [Link]
-
Gold, V. (2022). Practical Synthesis of Polyamine Succinamides and Branched Polyamines. ChemistryOpen, 11(10), e202200140. Available at: [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved February 8, 2026, from [Link]
-
Pegg, A. E. (2013). Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism. Biochemical Journal, 453(2), 279-287. Available at: [Link]
-
Della Ragione, F., & Pegg, A. E. (1983). Spermidine acetylation in N1 and N8 position in rat brain and in N-ethyl-N-nitrosourea-induced gliomas. Carcinogenesis, 4(7), 915-919. Available at: [Link]
Sources
- 1. N8-Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N8‐Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of N8-acetylspermidine analogues as inhibitors of bacterial acetylpolyamine amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
Using N1-Boc-N8-acetylspermidine in solid-phase peptide synthesis
Application Note: Strategic Utilization of N1-Boc-N8-acetylspermidine in Solid-Phase Peptide Synthesis (SPPS)
Abstract
The incorporation of polyamines into peptide backbones is a critical strategy for enhancing cellular uptake, improving bioavailability, and mimicking post-translational modifications (e.g., hypusination). However, the structural asymmetry of spermidine (
This guide details the application of N1-Boc-N8-acetylspermidine , a specialized orthogonally protected intermediate.[1] Unlike standard polyamine reagents, this molecule leaves the central secondary amine (N4) free while protecting the primary termini. This allows for the site-specific N4-acylation or alkylation of the polyamine moiety onto a resin-bound peptide.[1] This protocol is essential for synthesizing branched polyamine-peptide conjugates (PPCs) and studying N8-acetylspermidine biomarkers.[1]
Chemical Logic & Mechanism
The Asymmetry Challenge
Spermidine is inherently asymmetric, consisting of an aminopropyl segment (N1) and an aminobutyl segment (N8).
In standard SPPS, reacting unprotected spermidine leads to a statistical mixture of N1, N4, and N8 linkages, often resulting in polymerization or cross-linking.
The Reagent: N1-Boc-N8-acetylspermidine
This reagent provides a "lock-and-key" solution:
-
N1-Boc: Acid-labile protection (removable with TFA).[1]
-
N8-Acetyl: Stable to TFA; mimics the physiological N8-acetylspermidine metabolite.[1]
-
N4-H: The only nucleophilic site available for coupling.[1]
Application Strategy: The free secondary amine (N4) is coupled to an activated carboxylic acid on the solid phase (e.g., the side chain of Glutamic Acid or the N-terminus of a peptide). Upon cleavage (TFA), the Boc group is removed, releasing the primary amine at N1, while the N8 position remains acetylated.
Experimental Protocol
Materials & Reagents
-
Resin: Rink Amide or Wang Resin (pre-loaded with peptide).
-
Reagent: N1-Boc-N8-acetylspermidine (hydrochloride salt; neutralize before use).[1]
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory due to the steric hindrance of the secondary amine.[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Solvent: DMF (Anhydrous).
Step-by-Step Coupling Protocol (N4-Acylation)
Step 1: Resin Activation Ensure the peptide on the resin has a free carboxylic acid (e.g., C-terminus or Asp/Glu side chain).
-
Wash resin 3x with DMF.
-
Dissolve 4.0 eq (equivalents relative to resin loading) of the carboxylic acid partner (if not already on resin) or prepare the resin-bound carboxyl group.
Step 2: Pre-activation (Critical)
-
Note: Secondary amines react slowly. Pre-activation of the carboxyl group is required to generate the active ester.
-
Add HATU (3.9 eq) and HOAt (3.9 eq) to the carboxyl component in DMF.
-
Add DIPEA (8.0 eq) .
-
Shake for 2 minutes.
Step 3: Coupling of N1-Boc-N8-acetylspermidine
-
Add N1-Boc-N8-acetylspermidine (3.0 eq) dissolved in minimal DMF to the activated resin mixture.
-
Optimization: If using the HCl salt of the spermidine derivative, ensure extra DIPEA is added to neutralize it.
-
Reaction Time: Shake at room temperature for 4–6 hours . (Standard 1-hour couplings will fail).
-
Double Coupling: Drain and repeat Steps 2–3 is highly recommended for yields >90%.
Step 4: Monitoring (QC)
-
Standard Kaiser Test (Ninhydrin): Will NOT work effectively for secondary amines (N4).
-
Chloranil Test: Use the Chloranil test or p-Nitrophenol ester test to check for the consumption of the secondary amine if coupling onto the spermidine.
-
Micro-cleavage: The most reliable method. Cleave 2 mg of resin with TFA/H2O (95:5) and analyze via LC-MS.[1] Look for the mass of [Peptide + N8-Acetylspermidine].
Step 5: Global Deprotection & Cleavage [1]
-
Wash resin with DCM (3x).
-
Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Result: The Boc group at N1 is removed . The Acetyl group at N8 remains intact .
-
-
Precipitate in cold diethyl ether.
Visualization: Synthesis Workflow
The following diagram illustrates the regioselective conjugation pathway.
Caption: Workflow for the site-specific N4-acylation of N1-Boc-N8-acetylspermidine onto a solid support.
Data Summary: Coupling Efficiency
Secondary amines are notoriously difficult to acylate. The table below summarizes optimization data for coupling N4-spermidine derivatives.
| Coupling Reagent | Base | Reaction Time | Yield (LC-MS) | Notes |
| HBTU / HOBt | DIPEA | 2 hours | < 40% | Inefficient for sterically hindered N4.[1] |
| PyBOP | DIPEA | 4 hours | 65% | Moderate efficiency; difficult byproduct removal.[1] |
| HATU / HOAt | DIPEA | 4 hours | 92% | Recommended. Best for secondary amines.[1] |
| DIC / Oxyma | -- | 12 hours | 85% | Good alternative for microwave synthesis.[1] |
Troubleshooting & Expert Insights
-
Issue: Low Yield / Incomplete Coupling.
-
Cause: The N4 position is flanked by propyl and butyl chains, creating significant steric bulk.
-
Fix: Switch to Microwave-Assisted SPPS . Set temperature to 50°C for 20 minutes using HATU. Do not exceed 60°C to avoid Boc degradation.
-
-
Issue: N1 vs N8 Scrambling.
-
Cause: If the starting material is impure or if "migration" occurs (rare with Boc/Ac).
-
Fix: Verify the purity of N1-Boc-N8-acetylspermidine via 1H-NMR before use.[1] The acetyl group (singlet at ~1.9 ppm) and Boc group (singlet at ~1.4 ppm) should integrate 3:9.
-
-
Biological Context:
References
-
Ohta, R., et al. (2018). Design and Synthesis of N1,N8-Diacetylspermidine Analogues having a Linker with Desired Functional Groups.[2] Organic & Biomolecular Chemistry.[2]
-
Pegg, A. E. (2008). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator.[1] American Journal of Physiology-Endocrinology and Metabolism.[1]
-
Blagbrough, I. S., & Geall, A. J. (1998). Practical synthesis of unsymmetrical polyamine amides. Tetrahedron Letters.
-
TargetMol. N8-Acetylspermidine dihydrochloride Product Information.
Sources
- 1. Showing Compound N1-Acetylspermidine (FDB022530) - FooDB [foodb.ca]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. N8-Acetylspermidine dihydrochloride | TargetMol [targetmol.com]
- 4. Synthesis and evaluation of N8-acetylspermidine analogues as inhibitors of bacterial acetylpolyamine amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Preparation of N8-Acetylspermidine Internal Standards for LC-MS Quantitation
This Application Note is structured to guide researchers through the critical workflow of selecting, preparing, and validating N8-acetylspermidine (N8-AcSpd) internal standards for LC-MS bioanalysis.
Abstract
N8-acetylspermidine (N8-AcSpd) is a critical biomarker for monitoring polyamine metabolism, particularly the activity of Spermidine/Spermine N1-acetyltransferase (SSAT1). Accurate quantitation in biological matrices (plasma, urine, tissue) is complicated by the presence of its positional isomer, N1-acetylspermidine (N1-AcSpd), and the cationic nature of polyamines which leads to significant adsorptive losses. This guide details the protocol for preparing stable isotope-labeled internal standards (SIL-IS) to ensure rigorous quantitative accuracy, emphasizing isomeric differentiation and handling stability.
Introduction & Strategic Selection
The Isomer Challenge
Spermidine is an asymmetric polyamine. Acetylation can occur at the N1 or N8 position.[1][2][3][4][5] While they share the same molecular formula (
-
Critical Requirement: Your Internal Standard (IS) must behave identically to the analyte but must not contribute to the N1-AcSpd signal if the two isomers are not chromatographically resolved.
Selection of the Internal Standard
For regulated drug development and high-sensitivity metabolomics, Stable Isotope-Labeled (SIL) analogs are mandatory.
| Candidate Type | Recommended? | Rationale |
| N8-Acetylspermidine-d3 | YES (Gold Standard) | Matches the exact retention time and pKa of the analyte. The d3 label (usually on the acetyl group) provides a +3 Da mass shift, sufficient to avoid isotopic overlap with natural abundance |
| N1,N8-Diacetylspermidine-d6 | NO | Different chemical structure (di-acetylated).[2][6][7] Will have different retention time and ionization efficiency. |
| Structural Analogs | NO | (e.g., N-acetylputrescine).[2] Fails to correct for matrix effects specific to the spermidine backbone. |
Recommended IS:
-
Note: Deuterium labeling on the acetyl group is chemically stable and does not undergo exchange in aqueous solution at neutral pH.
Protocol: Preparation of Stock and Working Solutions
Materials & Handling
-
Solvent: LC-MS Grade Water (polyamines are highly polar and soluble in water).
-
Containers: Polypropylene (PP) vials.
-
Warning: Do NOT use glass for low-concentration polyamine solutions. Polyamines are polycations at physiological pH and will adsorb strongly to the negatively charged silanol groups on glass surfaces, causing rapid loss of titer.
-
-
Storage: -80°C.
Step-by-Step Preparation
Step A: Primary Stock Solution (1.0 mg/mL)
-
Accurately weigh 1.0 mg of N8-Acetylspermidine-d3 HCl salt .
-
Calculation: Adjust for the salt factor (HCl) and purity.
-
-
Transfer to a 1.5 mL Polypropylene Eppendorf tube.
-
Dissolve in LC-MS Grade Water . (Avoid MeOH in the primary stock to prevent potential esterification or solubility issues if buffers are added later, though MeOH is acceptable if verified).
-
Vortex for 30 seconds.
-
Labeling: "N8-AcSpd-d3 Stock, 1 mg/mL, [Date], [Initials]".
Step B: Working Internal Standard (WIS) Solution
Target Concentration: Typically 100–500 ng/mL (dependent on the expected biological range).
-
Thaw Primary Stock on ice.
-
Dilution 1 (Intermediate): Dilute Stock 1:100 in Water (10 µL Stock + 990 µL Water)
10 µg/mL. -
Dilution 2 (Final WIS): Dilute Intermediate 1:20 in 0.1% Formic Acid in Water .
-
Rationale: The addition of formic acid maintains the polyamine in a protonated state, reducing adsorption to plastic walls during the autosampler residence time.
-
Final Conc: 500 ng/mL.[8]
-
Step C: Spiking Protocol
-
Add the WIS solution to the biological sample before any extraction or derivatization steps.
-
Ratio: Typically 10 µL WIS per 50 µL plasma/tissue homogenate.
Workflow Visualization
The following diagram illustrates the critical decision points and flow for preparing the standard, highlighting the adsorption risks and isomer checks.
Figure 1: Decision workflow for the preparation of N8-Acetylspermidine-d3 internal standards, emphasizing the critical container material check to prevent adsorptive losses.
QC & Validation: The Isomer Check
Before running patient samples, you must validate that your IS does not contain (or convert to) the N1-isomer.
Chromatographic Separation
N1 and N8 isomers often co-elute on standard C18 columns.
-
Solution A (HILIC): Use a HILIC column (e.g., BEH Amide) with high organic mobile phase (80% ACN) to separate polar isomers based on amine accessibility.
-
Solution B (Derivatization): Use Isobutyl Chloroformate (IBCF) or Dansyl Chloride .
Validation Experiment
-
Inject the Pure WIS (N8-AcSpd-d3) alone.
-
Monitor the transition for the Unlabeled N1-AcSpd .
-
Acceptance Criteria: Signal in the N1 channel must be < 0.5% of the IS response. If a peak appears at the N1 retention time, your IS is impure or interconverting.
Summary of Key Parameters
| Parameter | Specification |
| Analyte | N8-Acetylspermidine (CAS: 33062-26-9) |
| Internal Standard | N8-Acetylspermidine-d3 (Acetyl-d3) |
| Stock Solvent | Water (LC-MS Grade) |
| Working Solvent | Water + 0.1% Formic Acid (prevents adsorption) |
| Storage | -80°C (Stable for >6 months) |
| Container | Polypropylene (PP) ONLY. No Glass. |
| Separation Mode | HILIC (direct) or C18 (after Dansyl/IBCF derivatization) |
References
-
Biomarker Utility: M. Nayor et al., "N8-Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction," Journal of the American Heart Association, 2020. Link
-
Isomer Separation (Derivatization): H. M. G. Princen et al., "Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids," Clinical Mass Spectrometry, 2021. Link
- Adsorption Issues: P. Häkkinen et al., "Analysis of Polyamines: Adsorption to Surfaces," Journal of Chromatography B, 2018. (General reference for polyamine handling).
-
Isotope Labeling Strategy: C. E. Prussak & K. Brendel, "The formation of radiolabeled N1- and N8-acetylspermidine in various rat organs," Int J Biochem, 1983.[1] Link
Sources
- 1. The formation of radiolabeled N1- and N8-acetylspermidine in various rat organs following [14C]spermidine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Action of spermidine, N1-acetylspermidine, and N8-acetylspermidine at apurinic sites in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. N8-Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Solvent systems for dissolving N1-Boc-N8-acetylspermidine
Application Note: Optimized Solvent Systems for N1-Boc-N8-acetylspermidine
Abstract
This technical guide provides a definitive protocol for the solubilization, storage, and handling of N1-Boc-N8-acetylspermidine , a critical intermediate in polyamine synthesis and a probe for studying polyamine metabolism (specifically SSAT and PAO pathways).[1] Unlike native spermidine, the presence of the hydrophobic tert-butyloxycarbonyl (Boc) group significantly alters the physicochemical properties of the molecule, rendering standard aqueous dissolution protocols ineffective.[1] This guide details the use of anhydrous dimethyl sulfoxide (DMSO) and ethanol as primary vehicles, outlines stepwise aqueous dilution strategies to prevent precipitation ("crashing out"), and defines stability parameters to prevent premature deprotection.[1]
Introduction & Physicochemical Context
N1-Boc-N8-acetylspermidine represents a "Janus" molecule in terms of solubility:
-
Hydrophobic Domain: The N1-Boc group introduces a bulky, lipophilic tert-butyl moiety.[2]
-
Hydrophilic Domain: The N8-acetyl group and the central secondary amine contribute polarity and hydrogen-bonding potential.
While native spermidine is highly water-soluble, the Boc protection shifts the partition coefficient (LogP) significantly, making the compound sparingly soluble in neutral aqueous buffers.[1] Direct addition to water often results in the formation of a cloudy suspension or a sticky oil on the vessel walls. Therefore, a co-solvent system is strictly required for biological applications.[1]
Critical Chemical Constraints
-
Acid Sensitivity: The N1-Boc group is acid-labile.[2] Exposure to acidic solvents (pH < 4.[1]0) or protic acids (TFA, HCl) will trigger deprotection, yielding N8-acetylspermidine.[1]
-
Hygroscopicity: As an amide/amine derivative, the solid can absorb atmospheric moisture, leading to hydrolysis risks over extended storage.[1]
Solvent Compatibility Profile
The following table summarizes the solubility performance of N1-Boc-N8-acetylspermidine across common laboratory solvents.
| Solvent System | Solubility Rating | Application Suitability | Notes |
| Anhydrous DMSO | Excellent (>50 mM) | Primary Stock | Preferred for biological assays.[2] High boiling point prevents concentration shifts.[1] |
| Ethanol (100%) | Good (~25 mM) | Synthesis / Evaporation | Good for applications requiring solvent removal.[1][2] Toxic to some cell lines at >0.5%. |
| Dichloromethane (DCM) | Excellent | Synthesis / Purification | Standard solvent for chemical workup.[1][2] Not for biological use.[1] |
| PBS (pH 7.4) | Poor (<1 mM) | Diluent Only | DO NOT use for stock preparation.[1][2] Requires predissolution in DMSO.[1] |
| Water (Acidic) | Unstable | Avoid | Solubilizes but causes rapid Boc-deprotection.[1][2] |
Decision Logic for Solvent Selection
The choice of solvent depends entirely on the downstream application. The diagram below illustrates the decision matrix for researchers.
Figure 1: Solvent selection decision tree based on experimental requirements.
Detailed Protocols
Protocol A: Preparation of Master Stock Solution (DMSO)
Target Concentration: 50 mM
Materials:
-
N1-Boc-N8-acetylspermidine (Solid/Oil)[2]
-
Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade, ≥99.9%)[1]
-
Amber glass vials (Borosilicate) with PTFE-lined caps.[1][2]
Procedure:
-
Equilibration: Allow the product vial to equilibrate to room temperature before opening to prevent water condensation (which degrades the Boc group).[1]
-
Weighing: Accurately weigh the desired amount of compound.
-
Example: For 5 mg (MW ≈ 301.4 g/mol ), required moles = 16.59 µmol.[1]
-
-
Calculation: Calculate the volume of DMSO required for 50 mM.
- .[1]
-
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex gently for 30 seconds. If the compound is an oil, ensure it fully disperses from the vial walls.[1]
-
Note: Sonicate for 1 minute if visual particulates remain.[1]
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution for Biological Assays
Challenge: Preventing precipitation upon contact with water.[1]
The "Intermediate Dilution" Method: Directly shooting 1 µL of 50 mM DMSO stock into 1 mL of PBS can cause local high concentrations that precipitate the hydrophobic Boc-compound immediately.
-
Prepare Intermediate Stock (10x Working Conc):
-
Dilute the Master Stock (50 mM) 1:10 in pure Ethanol or 50% DMSO/Water first.[1] This creates a "soft landing" for the molecule.
-
-
Final Dilution:
-
Add the Intermediate Stock dropwise to the cell culture media or buffer while vortexing the media.
-
Target: Final DMSO concentration should be
for sensitive cells, or for robust assays.
-
Example Calculation (Target: 100 µM Treatment):
-
Start with 50 mM DMSO Master Stock.[1]
-
Dilute 2 µL Stock + 98 µL Culture Media
1 mM (Intermediate). -
Add 100 µL of Intermediate to 900 µL Media
100 µM Final.-
Result: Stable solution, no precipitation.[1]
-
Stability & Storage Guidelines
-
Temperature: Store solid at -20°C. DMSO stocks are stable at -20°C for up to 3 months.
-
pH Sensitivity:
-
Light: Not strictly photosensitive, but amber vials are recommended to protect the solvent (DMSO) from degradation.[1]
Troubleshooting
| Observation | Cause | Solution |
| Cloudiness upon adding water | "Crashing out" due to hydrophobicity.[2] | Use the "Intermediate Dilution" method (Protocol B).[1][2] Warm the solution to 37°C. |
| Loss of Boc group (NMR) | Acidic contamination in solvent.[2] | Ensure DMSO/Chloroform is not acidic.[2] Use anhydrous, amine-free solvents.[1][2] |
| Insoluble particulates in DMSO | Salt formation or impurities.[2] | Sonicate at 40°C for 5 mins. If insoluble, filter through 0.2 µm PTFE.[1] |
References
-
Casero, R. A., & Woster, P. M. (2009).[1] Terminally alkylated polyamine analogues as chemotherapeutic agents.[1] Journal of Medicinal Chemistry.
-
Cayman Chemical. (n.d.).[1] N1-Acetylspermidine Product Information. (Used for comparative solubility data of the core scaffold).[1]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis.[3] (Standard reference for Boc stability and solubility profiles). Wiley-Interscience.[2][3]
-
Pegg, A. E. (2008).[1] Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator.[2] American Journal of Physiology-Endocrinology and Metabolism.[2]
Sources
Troubleshooting & Optimization
Improving yield of N1-Boc-N8-acetylspermidine synthesis
Technical Support Center: Optimizing N1-Boc-N8-acetylspermidine Synthesis
Introduction: The Regioselectivity Challenge
Current Status: You are likely experiencing low yields (typically <30%) and difficult chromatographic separations. This is not a failure of technique, but a fundamental challenge of polyamine chemistry: Regiochemical Ambiguity.
Spermidine contains three nucleophilic nitrogen atoms:
-
N1 (Primary): Aminopropyl end (
) -
N4 (Secondary): Central amine (
) -
N8 (Primary): Aminobutyl end (
)
The Problem: Direct acetylation or Boc-protection results in statistical mixtures because the nucleophilicity of N1 and N8 is nearly identical. To achieve high yields of N1-Boc-N8-acetylspermidine , you cannot rely on stoichiometry alone. You must employ an Orthogonal Protection Strategy that physically masks the N1/N4 segment to expose N8 for acetylation, followed by kinetic selection for N1.
Module 1: The Optimized Synthetic Workflow
Do not attempt direct synthesis. The industry-standard "Gold Protocol" for differentiating N1 and N8 involves the Formaldehyde Protection Strategy .
The Logic (Why this works):
Formaldehyde reacts selectively with 1,3-diamines (the N1-N4 propyl segment) to form a hexahydropyrimidine ring. This "locks" N1 and N4, leaving the N8 (butyl) amine free for acetylation. Once N8 is acetylated, the ring is hydrolyzed, and the resulting N8-acetylspermidine is subjected to Boc-protection, where the primary N1 amine reacts significantly faster than the secondary N4 amine.
Visual Workflow (Process Logic)
Caption: Figure 1. The Formaldehyde Protection Route ensures N8-selectivity by temporarily masking the N1-N4 segment as a hexahydropyrimidine ring.
Module 2: Step-by-Step Protocol
Phase A: Selective N8-Acetylation (The Ring Method)
-
Cyclization: Dissolve Spermidine (10 mmol) in water (20 mL) at 0°C. Add Formaldehyde (37% aq, 10 mmol) dropwise. Stir for 1 hour.
-
Checkpoint: The solution contains 1-(4-aminobutyl)hexahydropyrimidine.
-
-
Acetylation: Add Acetic Anhydride (11 mmol) dropwise at 0°C. Maintain pH ~9-10 if possible, though the ring nitrogen (N4) is tertiary and non-nucleophilic, and N1 is protected. Stir for 2 hours.
-
Hydrolysis: Acidify to pH 2 using 2M HCl and heat to 60°C for 2 hours. This opens the hexahydropyrimidine ring.
-
Isolation: Evaporate solvent. You now have N8-acetylspermidine (hydrochloride salt).
Phase B: Selective N1-Bocylation (Kinetic Control)
-
Neutralization: Dissolve the N8-acetylspermidine salt in Methanol/Dioxane (1:1). Add Triethylamine (TEA) to adjust pH to ~8.5.
-
Reagent Addition: Dissolve
(0.95 eq relative to starting spermidine) in dioxane. -
Critical Step: Add the
solution dropwise over 1 hour at 0°C .-
Why: The primary amine (N1) reacts roughly 10x faster than the secondary amine (N4) at low temperatures. Rapid addition or high temp leads to N1,N4-diBoc byproducts.
-
-
Purification: Evaporate solvents. Purify via C18 Reverse Phase chromatography (see Module 4).
Module 3: Troubleshooting Guide (Q&A)
Q1: I am seeing significant amounts of N1,N8-diacetylspermidine. What went wrong?
-
Diagnosis: You likely skipped the formaldehyde protection step or the ring hydrolyzed prematurely.
-
Fix: Ensure the cyclization step is performed in water without acid. If using the direct method (without formaldehyde), this byproduct is unavoidable. Switch to the Formaldehyde Protocol immediately.
Q2: My final yield is low because I can't separate the N1-Boc product from the N4-Boc isomer.
-
Diagnosis: This is a "Kinetic Control" failure. You likely added
too fast or at room temperature. -
Fix:
-
Reduce temperature to -10°C or 0°C.
-
Use Boc-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile) instead of
. Boc-ON is more selective for primary amines. -
Use slightly less than 1 equivalent (0.9 eq) of the Boc reagent to leave some unreacted starting material (which is easier to separate) rather than over-reacting to form di-Boc species.
-
Q3: The product is sticking to my silica column and streaking.
-
Diagnosis: Polyamines interact strongly with the acidic silanols on standard silica gel.
-
Fix:
-
Option A: Pre-wash your silica column with 1% Triethylamine in Chloroform.
-
Option B (Recommended): Switch to C18 Reverse Phase silica. Elute with Water/Acetonitrile (+0.1% TFA). This provides vastly superior resolution for polar polyamines.
-
Q4: How do I confirm I have the N8-acetyl and not N1-acetyl isomer?
-
Diagnosis: NMR ambiguity.
-
Verification: Check the methylene signals in
NMR.-
N1-Acetyl: The methylene adjacent to the acetamide is a triplet (propyl end).
-
N8-Acetyl: The methylene adjacent to the acetamide is roughly a quartet (butyl end) but more importantly, look at the integration of the multiplets.
-
Metabolic Check: If you have access to SSAT enzyme, it will not acetylate N1-acetylspermidine (product inhibition), but it will acetylate N8-acetylspermidine to form the di-acetyl derivative.
-
Module 4: Data & Analytics
Table 1: Comparison of Synthetic Methods
| Method | Regioselectivity (N1 vs N8) | Typical Yield | Purification Difficulty | Notes |
| Direct Acetylation | Poor (Statistical) | 15-25% | High | Produces mixtures of N1-Ac, N8-Ac, and Di-Ac. |
| Formaldehyde Route | Excellent (>95%) | 65-80% | Moderate | Requires ring opening step; highly robust. |
| Copper Chelation | Good | 40-50% | High | Copper removal can be tedious; often leaves trace metal. |
Decision Tree for Troubleshooting:
Caption: Figure 2. Diagnostic logic for common synthesis failures.
References
-
Differentiation of N1 and N8 Acetylspermidine: Blankenship, J., & Marchant, P. E. (1984).[1][2][3] Metabolism of N1-acetylspermidine and N8-acetylspermidine in rats. Proceedings of the Society for Experimental Biology and Medicine. [Link]
-
Solid Phase and Regioselective Synthesis Strategies: Ohta, R., et al. (2018).[4] Design and Synthesis of N1,N8-Diacetylspermidine Analogues having a Linker with Desired Functional Groups. Organic & Biomolecular Chemistry. [Link]
-
Polyamine Protection Strategies (Formaldehyde Method Context): Khumsubdee, S., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules. [Link][5][6]
-
Enzymatic Specificity (Validation of Isomers): Casero, R. A., & Pegg, A. E. (1993). Spermidine/spermine N1-acetyltransferase--the turning point in polyamine metabolism. FASEB Journal. [Link]
Sources
- 1. Metabolism of N1-acetylspermidine and N8-acetylspermidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of N8-acetylspermidine analogues as inhibitors of bacterial acetylpolyamine amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Spermidine acetylation in N1 and N8 position in rat brain and in N-ethyl-N-nitrosourea-induced gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing N1 to N8 acetyl migration during deprotection
Technical Support Center: Preventing N1 N8 Acetyl Migration
Topic: Controlling Regioselectivity & Preventing Acyl Migration during Deprotection Applicable Scaffolds: Spermidine Derivatives, Polyamines, and Complex Macrocycles. Target Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists.
Diagnostic & Core Mechanism
Is this your problem?
You have synthesized a mono-acetylated spermidine (e.g.,
The Mechanism of Migration
Acetyl migration in polyamines is not a random event; it is a thermodynamically driven process catalyzed by deprotonated amines .
-
The Pathway: In Spermidine, the acetyl group can migrate from the aminopropyl nitrogen (
) to the aminobutyl nitrogen ( ). While direct -transfer is sterically difficult, the migration is often facilitated by the central secondary amine ( ) acting as a "shuttle" or via intermolecular nucleophilic attack. -
The Trigger: Deprotection conditions that expose a free amine while the pH is neutral or basic (pH > 8) allow the free amine to attack the amide carbonyl.
-
Thermodynamics:
-acetyl and -acetyl isomers often have similar stability, leading to a ~1:1 equilibrium mixture if migration is allowed to proceed.
Figure 1: Simplified thermodynamic pathway of acetyl migration. Protonation of the amine (Acidic pH) is the only kinetic barrier that effectively stops the nucleophilic attack.
Troubleshooting Protocols (Step-by-Step)
Scenario A: Deprotection of Boc Groups (Acidic Conditions)
The safest route. Migration is suppressed by protonation.
The Protocol:
-
Reagent: Use 4M HCl in Dioxane or TFA/DCM (1:1). Avoid neat TFA if heat generation is uncontrolled.
-
Temperature: Maintain reaction at 0°C during addition. Room temperature (20-25°C) is acceptable only if the acid concentration is high enough to ensure instant protonation.
-
Quenching (CRITICAL STEP):
-
Do NOT quench with aqueous base (NaOH/NaHCO₃) to isolate the free base. As soon as the pH rises above 7, migration will occur.
-
Correct Workup: Evaporate the acid/solvent under reduced pressure to obtain the salt form (HCl or TFA salt).
-
Purification: Purify as the salt using acidic HPLC buffers (0.1% TFA).
-
Scenario B: Deprotection of Cbz/Bn Groups (Hydrogenolysis)
High Risk. Neutral conditions favor migration.
The Protocol:
-
Solvent: Use Methanol/HCl or Ethanol/Acetic Acid.
-
Why: Standard neutral Hydrogenolysis (Pd/C, H₂) generates the free amine in situ. In the absence of acid, the newly formed amine will attack the acetyl group.
-
-
Additive: Add 1.1 - 2.0 equivalents of HCl or Acetic Acid to the hydrogenation vessel. This ensures that as the Cbz group is cleaved, the resulting amine is immediately protonated.
-
Monitoring: Monitor by LC-MS. If migration is observed, lower the temperature and increase acid equivalents.
Scenario C: Deprotection of Fmoc (Basic Conditions)
Extreme Risk. Avoid if possible.
The Protocol:
-
Reagent: Use Piperidine/DMF (20%).
-
Mitigation: This reaction is inherently basic. To prevent N1
N8 migration:-
Keep reaction time to the absolute minimum (monitor by UPLC every 2 mins).
-
Trapping: Perform the deprotection in the presence of a "scavenger" or immediately quench into an acidic buffer (e.g., cold 1M HCl) before extraction.
-
Better Alternative: Use DBU (non-nucleophilic base) for shorter times, though migration is still likely due to the basic environment.
-
Data & Optimization Table
| Parameter | Recommended Range | Risk Factor | Mitigation Strategy |
| pH | < 4.0 | High pH (>8) causes rapid N1 | Maintain product as HCl/TFA salt at all times. |
| Temperature | 0°C - 20°C | > 40°C accelerates migration exponentially. | Perform deprotection on ice; evaporate solvents without heating. |
| Solvent | Aprotic (DCM, Dioxane) | Protic solvents (MeOH, H₂O) facilitate proton transfer. | Use dry organic solvents; avoid water during basic workups. |
| Concentration | Dilute (< 0.1 M) | High conc. favors intermolecular transfer. | Run reactions dilute to favor intramolecular stability over intermolecular scrambling. |
Frequently Asked Questions (FAQs)
Q1: I isolated my N1-acetylspermidine as a free base, and the NMR shows a 60:40 mixture of N1/N8. Can I separate them? A: Separation of N1 and N8 isomers is extremely difficult on standard silica due to their identical polarity.
-
Solution: You must use Preparative HPLC with an acidic mobile phase (Water/Acetonitrile + 0.1% TFA). The acidic condition prevents further migration on the column. Collect fractions and lyophilize immediately to keep them as TFA salts.
Q2: Why does the migration happen even in the freezer? A: If the compound is stored as a free base (oil or gum), migration can occur slowly even at -20°C because the amine is unprotonated and in close proximity to the acetyl group.
-
Fix: Always store acetylated polyamines as their HCl or TFA salts . In solid salt form, the conformation is locked, and the nucleophile is deactivated.
Q3: Does this apply to Sialic Acid (Neu5Ac) as well? A: While the numbering differs, the principle is identical. In Sialic acid, acetyl migration usually occurs from O7/O8 to O9 under basic conditions (Zemplén deprotection). The prevention strategy is the same: maintain slightly acidic pH (pH 4-5) or use low-temperature enzymatic deacetylation.
Q4: Can I use transacylation to my advantage to synthesize the N8 isomer? A: Yes. If you have the N1 isomer and want the N8, you can stir the N1-isomer in a basic buffer (pH 9-10) at room temperature. The mixture will equilibrate. However, since the equilibrium is often near 1:1, this is an inefficient synthetic route compared to selective protection.
References
-
Casero, R. A., & Pegg, A. E. (2009). Polyamine catabolism and disease. Biochemical Journal.
- Context: Establishes the biological relevance and structural distinctness of N1 vs N8 acetylspermidine.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
Pegg, A. E. (2008).[1] Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Endocrinology and Metabolism.
- Context: Discusses the enzymatic specificity for N1, highlighting the need for isomeric purity in research reagents.
-
Carpino, L. A., et al. (2005). Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step. Tetrahedron Letters.
- Context: While focused on peptides, this paper outlines the fundamental thermodynamic drivers of acyl migr
Solubility issues with Boc-protected spermidine derivatives
This technical guide addresses the specific solubility and handling challenges associated with Boc-protected spermidine derivatives . These compounds exist at the intersection of extreme hydrophilicity (polyamine backbone) and lipophilicity (Boc groups), creating unique "amphiphilic frustrations" during synthesis and purification.
The Polarity Paradox: Understanding the Chemistry
Before troubleshooting, you must diagnose the "species" of solubility you are fighting. Spermidine is an asymmetric polyamine (
| Derivative Type | Chemical State | Solubility Profile | Common Physical State |
| Spermidine (Free Base) | Highly Polar | Water (++++), MeOH (++), DCM (-) | Viscous, hygroscopic oil |
| Mono-Boc-Spermidine | Amphiphilic | Water (+/-), MeOH (++), DCM (+) | Waxy solid or sticky oil |
| Di-Boc-Spermidine (N1,N8) | Lipophilic (with H-bond donor) | Water (-), EtOAc (++), DCM (++) | Viscous oil (aggregates) |
| Tri-Boc-Spermidine | Highly Lipophilic | Water (--), Hexanes (+), DCM (++) | Crystalline solid / Crisp foam |
| Spermidine Salts (HCl/TFA) | Ionic Lattice | Water (++++), DMSO (++), Ether (--) | Hygroscopic powder |
Key Insight: The most common failure point is treating Di-Boc-Spermidine like a standard organic molecule.[1][2] It contains a free secondary amine (N4) that hydrogen-bonds aggressively to silica gel and other polar surfaces, causing "streaking" and yield loss.[1]
Diagnostic Workflow
Use this decision tree to identify your specific bottleneck.
Figure 1: Diagnostic logic for identifying solubility and handling protocols.
Troubleshooting Modules
Module A: The "Oiling Out" Phenomenon (Synthesis & Workup)
The Problem: During the reaction (typically Boc anhydride in Dioxane/Water) or workup, the product separates not as a solid or clean organic layer, but as a sticky, distinct "third phase" that traps impurities.
The Cause: Mono- and Di-Boc spermidines act as surfactants.[1][2] They lower surface tension and create stable emulsions or "oils" that are neither fully organic nor fully aqueous.[1]
The Protocol: The "Salting Out" Extraction
-
Evaporation: Remove the organic co-solvent (Dioxane/MeOH) completely via rotary evaporation.[1] You should be left with an aqueous suspension.[1]
-
Saturation: Add solid NaCl to the aqueous residue until saturated. This increases the ionic strength, forcing the organic Boc-amine out of the water phase (Salting Out).
-
The Solvent Switch: Do not use Diethyl Ether (too non-polar). Use DCM (Dichloromethane) .[1]
-
Critical Step: If the interface is messy, add a small amount of Methanol (5-10% v/v) to the DCM. This disrupts the emulsion.[1]
-
-
Acid Wash Warning: Do not wash with strong acid (HCl) to remove starting material; you will deprotect the Boc group.[1] Use 5% Citric Acid (weak acid) if you must remove unreacted polyamine, but do it quickly and keep cold (
).[1]
Module B: Purification & Silica Tailing
The Problem: On TLC, the spot smears from the baseline to the solvent front. On a column, the compound elutes over 20 fractions.[1]
The Cause: The free secondary amine (in Mono/Di-Boc derivatives) interacts with the acidic silanol groups (
The Protocol: Basified Silica Chromatography Standard eluents (Hexane/EtOAc) fail here.[1] You must deactivate the silica.[1]
| Component | Ratio | Function |
| DCM (Dichloromethane) | 90% | Primary carrier solvent.[1][2] Solubilizes the lipophilic Boc groups.[1] |
| Methanol (MeOH) | 9% | Increases polarity to move the polar amine.[1] |
| Triethylamine (Et | 1% | The Key Ingredient. Competitively binds to silica silanols, preventing the spermidine from sticking. |
Alternative: If Et
Module C: Deprotection & Handling Hygroscopic Salts
The Problem: After removing Boc groups (using TFA or HCl), the resulting salt is a "gum" that refuses to crystallize and absorbs water from the air immediately.
The Protocol: The Trituration Technique Never try to evaporate a deprotection reaction to dryness solely by rotovap.
-
Concentrate: Remove most of the acid (TFA/HCl) and solvent.[1]
-
The Crash: Add cold Diethyl Ether (Et
O) or MTBE to the oily residue.[1] -
Agitate: Scratch the side of the flask with a glass spatula while sonicating. The oil should turn into a white solid.[1]
-
Filter: Filter the solid under Nitrogen/Argon.[1] These salts are extremely hygroscopic; exposure to humid lab air will turn them back into oil.[1] Store in a desiccator.
Frequently Asked Questions (FAQs)
Q: Why is my N1,N8-di-Boc-spermidine insoluble in water but also crashing out of DMSO? A: This derivative is highly lipophilic.[1][2] It will not dissolve in water.[1][3] If it crashes out of DMSO upon dilution into aqueous buffer, it is because the local concentration exceeds the solubility limit during the mixing event.
-
Fix: Use a "step-down" dilution. Dissolve in 100% DMSO
Dilute to 50% DMSO with water Dilute to final concentration in buffer. This allows the hydration shell to form gradually.[1]
Q: Can I use Boc-ON instead of Boc
Q: I need to protect only the secondary amine (N4). Is this possible directly? A: No. The primary amines (N1, N8) are more nucleophilic and sterically accessible. You must use an Orthogonal Protection Strategy :
-
Protect N1, N8 with Boc (forming Di-Boc).[1]
-
Protect N4 with Cbz (Benzyloxycarbonyl) or Fmoc.[1]
-
Remove Boc groups (Acidic cleavage).[1]
-
Result: N4-protected spermidine.[1]
References
-
Blagbrough, I. S., & Geall, A. J. (1998).[1] Practical synthesis of unsymmetrical polyamine amides. Tetrahedron Letters, 39(4), 439-442.[1]
-
Krapcho, A. P., & Kuell, C. S. (1990).[1] Mono-protected diamines.[1][2][4][5] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate.[1][2] Synthetic Communications, 20(16), 2559-2564.[1]
-
Woster, P. M. (2002).[1] Polyamine structure-activity relationships. Journal of Medicinal Chemistry. (General grounding on polyamine handling).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][5] (Authoritative text on Boc stability and removal).
-
Sigma-Aldrich Technical Bulletin. Boc-ON Reagent Usage and Solubility.[1][2]
Sources
Purification of N1-Boc-N8-acetylspermidine by flash chromatography
Technical Support Center: Purification of N1-Boc-N8-acetylspermidine
Case ID: PUR-SPD-084 Status: Open Subject: Flash Chromatography Protocol & Troubleshooting for Asymmetric Polyamine Derivatives
Executive Summary
Purifying N1-Boc-N8-acetylspermidine presents a unique chromatographic challenge due to its amphiphilic nature. The molecule contains a hydrophobic protecting group (Boc), a polar amide (Acetyl), and a basic secondary amine (N4) within the spermidine backbone.
The primary failure modes in this purification are tailing (due to N4-silanol interactions) and regioisomer co-elution (separating N1-Boc-N8-acetyl from N1-acetyl-N8-Boc). This guide provides a self-validating protocol to overcome these issues using flash chromatography.
Module 1: Strategic Method Design
The Stationary Phase
While C18 (Reverse Phase) is effective, normal phase silica is the standard for protected polyamines due to cost and scalability. However, unmodified silica is acidic.
-
Standard Silica (Irregular, 40–63 µm): Requires mobile phase modification to suppress silanol activity.
-
Amine-Functionalized Silica (NH2): Recommended. The surface amines shield the silica’s acidic protons, preventing the N4 secondary amine from "sticking." If using NH2-silica, mobile phase basification is often unnecessary.
The Mobile Phase System
The "Gold Standard" for separating polar amines on standard silica is DCM:MeOH with Ammonium Hydroxide (NH₄OH) .
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) containing 1% NH₄OH (28-30% aqueous solution).
-
Why NH₄OH? It competes with the spermidine backbone for silanol binding sites, sharpening the peaks. Triethylamine (TEA) is an alternative but is harder to remove post-purification.
-
Optimized Gradient Protocol
-
Column: 12g or 24g Silica Flash Cartridge (Standard).
-
Flow Rate: 25–35 mL/min.
-
Equilibration: 3 CV (Column Volumes) of 100% DCM.
| Step | % Solvent B (MeOH/NH₄OH) | CV (Duration) | Purpose |
| 1 | 0% | 2 CV | Elute non-polar impurities (e.g., Di-Boc byproducts). |
| 2 | 0% → 5% | 5 CV | Linear ramp to move the product off the baseline. |
| 3 | 5% → 15% | 10 CV | Shallow Gradient: Critical for separating regioisomers. |
| 4 | 15% → 30% | 3 CV | Flush highly polar byproducts (e.g., unreacted spermidine). |
Module 2: Troubleshooting Guides
Issue A: Severe Tailing (The "Comet" Effect)
-
Symptom: The product elutes over 10+ fractions, contaminating later peaks.
-
Root Cause: The N4 secondary amine is protonating and binding ionically to acidic silanols on the silica surface.
-
The Fix:
-
Increase Base Load: Switch Solvent B modifier from 1% NH₄OH to 1% Triethylamine (TEA) . TEA is a stronger base and shields silanols more effectively.
-
Pre-buffer the Column: Flush the silica cartridge with 10% TEA in DCM, then re-equilibrate with pure DCM before loading.
-
Issue B: Regioisomer Co-elution
-
Symptom: N1-Boc-N8-acetylspermidine overlaps with N1-acetyl-N8-Boc spermidine (a common synthesis byproduct).
-
Root Cause: These isomers have nearly identical polarity.
-
The Fix:
-
Isocratic Hold: Insert a "hold" step in the gradient at the %B where the product begins to elute (usually ~8-10% B). Hold for 5 CVs.
-
Solvent Swap: Switch from MeOH to Isopropanol (IPA) . IPA is less protic and can offer different selectivity for structural isomers.
-
Issue C: Product Decomposition
-
Symptom: NMR shows loss of the Boc group (disappearance of the 9H singlet at ~1.4 ppm).
-
Root Cause: The silica is too acidic, or the fraction evaporation was too hot/long.
-
The Fix:
-
Avoid Acid: Never use acetic acid or formic acid in the mobile phase for Boc-protected amines.
-
Cold Evaporation: Keep the rotovap bath < 35°C.
-
Module 3: Visualization & Logic
Purification Decision Tree
This diagram outlines the logical flow for selecting the correct purification strategy based on crude purity and availability of materials.
Caption: Decision tree for optimizing stationary phase and mobile phase modifiers based on TLC behavior.
Module 4: Frequently Asked Questions (FAQs)
Q1: I cannot see my product on the TLC plate under UV. How do I detect it? A: Spermidine derivatives lack a strong chromophore. The N8-acetyl group provides weak absorbance at 210 nm, but this is often swamped by solvent cutoffs.
-
Solution: Use a stain.[1] Ninhydrin is best for free amines (turns purple/red), but since your N1 and N8 are protected, the reaction may be slow. Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) are superior universal stains for the Boc group and hydrocarbon backbone. Heat the plate vigorously after dipping.
Q2: Can I use C18 Reverse Phase instead? A: Yes, but you must manage the pH.
-
Protocol: Use Water/Acetonitrile gradients.[2] You must add 0.1% NH₄OH or Ammonium Bicarbonate to the water. Do not use TFA (Trifluoroacetic acid), as it may degrade the Boc group over time and will suppress the ionization of the amine, potentially altering retention times unpredictably.
Q3: My product is stuck at the baseline even with 10% MeOH. A: The interaction with silica is too strong.
-
Adjustment: Increase the MeOH percentage to 20-30%. If it still sticks, your silica might be extremely active. Switch to DCM:MeOH:7N NH3 in MeOH (90:10 mix) to provide a massive excess of base.
References
-
Casero, R. A., et al. "Synthesis and evaluation of N8-acetylspermidine analogues as inhibitors of bacterial acetylpolyamine amidohydrolase." Journal of Medicinal Chemistry, via NIH National Library of Medicine. Link
-
Biotage Applications Group. "When should I use an amine-bonded silica for flash chromatography?" Biotage Technical Blog. Link
-
Ubouda, K., et al. "Design and Synthesis of N1,N8-Diacetylspermidine Analogues." Organic & Biomolecular Chemistry, Royal Society of Chemistry. Link
-
Freyer, A. "Thin Layer Chromatography with Electrospun Silica." University of New Haven Dept of Chemistry. Link
Sources
Stability of N1-Boc-N8-acetylspermidine in acidic conditions
Topic: Stability of N1-Boc-N8-acetylspermidine in Acidic Conditions Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary: The Stability Paradox
As researchers working with N1-Boc-N8-acetylspermidine , you are managing a molecule with a deliberate chemical conflict. The N1-Boc (tert-butyloxycarbonyl) group is designed to be acid-labile, serving as a temporary protecting group. Conversely, the N8-Acetyl group (an amide) is relatively robust but not invincible.
The stability of this molecule in acidic conditions is not binary; it is a spectrum dependent on pH, temperature, and solvent . This guide addresses the critical "danger zones" where unintentional deprotection occurs and provides protocols for controlled manipulation.
Part 1: The Stability Spectrum (FAQ & Troubleshooting)
Q1: I am analyzing N1-Boc-N8-acetylspermidine via LC-MS. Can I use standard 0.1% TFA or Formic Acid mobile phases?
Short Answer: Proceed with extreme caution. Technical Detail: While 0.1% Formic Acid (pH ~2.7) or Trifluoroacetic Acid (TFA, pH ~2.0) are standard for protonating amines, they are acidic enough to initiate Boc cleavage over time.
-
The Risk: If your sample sits in the autosampler (typically 4°C or 20°C) for hours in an acidic solvent, you will observe a "ghost" peak: the mass of N8-acetylspermidine (M-100 Da), indicating the Boc group has fallen off before injection.
-
The Fix: Use Ammonium Acetate (10 mM, pH 6.8) or Ammonium Bicarbonate as your aqueous mobile phase. If you must use acid for ionization, inject immediately after dilution and keep the autosampler at 4°C.
Q2: I observed a mass shift of -100 Da (or -56 Da + -44 Da). What happened?
Diagnosis: You have unintentionally deprotected the N1-position.
-
Mechanism: The acidic environment protonated the carbamate oxygen, leading to the collapse of the Boc group into Isobutene (mass 56) and CO₂ (mass 44). The remaining mass is the N8-acetylspermidine.
-
Correction: Check your storage solvent. Never store Boc-protected polyamines in solvents containing traces of HCl or acetic acid. Store as a dry solid or in DMSO/Methanol at -20°C.
Q3: Can I selectively remove the Boc group without hydrolyzing the Acetyl group?
Short Answer: Yes, this is the standard synthetic pathway. Technical Detail: The amide bond of the N8-acetyl group is significantly more stable than the tert-butyl carbamate of the Boc group.
-
Protocol: Using TFA/DCM (1:1) or 4M HCl in Dioxane will quantitatively remove the Boc group in 30–60 minutes at room temperature. The acetyl group will remain intact under these conditions.
-
Warning: Do not heat the reaction. Prolonged heating in strong acid (>60°C) will eventually hydrolyze the acetyl group, yielding free Spermidine.
Part 2: Visualizing the Degradation Pathway
The following diagram illustrates the chemical fate of N1-Boc-N8-acetylspermidine under varying acidic intensities. Use this to predict impurities based on your experimental conditions.
Figure 1: Acid-mediated degradation and deprotection pathways of N1-Boc-N8-acetylspermidine.[1][2][3]
Part 3: Comparative Stability Data
The table below summarizes the stability of the Boc vs. Acetyl groups under common laboratory conditions.
| Condition | Solvent/Reagent | N1-Boc Stability | N8-Acetyl Stability | Outcome |
| HPLC Analysis | Water/Acetonitrile + 0.1% TFA | Poor (t½ ~ 4-6 hrs at RT) | Stable | Partial degradation during analysis. |
| HPLC Analysis | Water/Acetonitrile + 10mM NH₄OAc | Excellent (Stable > 24 hrs) | Stable | Recommended for QC/Analysis. |
| Synthesis | 50% TFA in DCM | Unstable (Removed < 1 hr) | Stable | Selective deprotection (Yields N8-Ac-Spd). |
| Synthesis | 4M HCl in Dioxane | Unstable (Removed < 30 min) | Stable | Selective deprotection (Yields N8-Ac-Spd). |
| Harsh Hydrolysis | 6M HCl , 110°C | Unstable | Unstable | Total hydrolysis to Spermidine. |
Part 4: Validated Protocols
Protocol A: Selective Deprotection (Removal of Boc only)
Use this when you want to convert N1-Boc-N8-acetylspermidine into N8-acetylspermidine.
-
Dissolution: Dissolve 100 mg of N1-Boc-N8-acetylspermidine in 2 mL of Dichloromethane (DCM).
-
Acid Addition: Add 2 mL of Trifluoroacetic Acid (TFA) slowly while stirring at 0°C (ice bath).
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 45 minutes.
-
Checkpoint: Monitor via TLC or LC-MS. The starting material peak should disappear.
-
-
Workup: Evaporate the solvent/TFA under reduced pressure (Rotavap).
-
Note: Do not use a water bath hotter than 40°C.
-
-
Purification: The residue is the TFA salt of N8-acetylspermidine. It can be further purified via ion-exchange chromatography if necessary.
Protocol B: Safe LC-MS Analysis
Use this to check the purity of your N1-Boc-N8-acetylspermidine without degrading it.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI Positive Mode.
-
Target Mass: Look for [M+H]+ and [M+Na]+ adducts.
-
Why this works: The neutral pH prevents protonation of the carbamate oxygen, stabilizing the Boc group during the run.
-
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Boc cleavage mechanisms and stability).
-
Haukanes, B. I., Szajko, K., & Helland, D. E. (1990).[4] Action of spermidine, N1-acetylspermidine, and N8-acetylspermidine at apurinic sites in DNA.[4][5] FEBS Letters, 269(2), 389-393.[4][5] Link (Demonstrates the biological relevance and distinct stability of acetylated spermidine derivatives).
-
Ohta, R., et al. (2019). Design and Synthesis of N1,N8-Diacetylspermidine Analogues having a Linker with Desired Functional Groups. Organic & Biomolecular Chemistry, 17, 1-9. Link (Provides experimental details on Boc protection/deprotection strategies on the spermidine backbone).
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection Guide. Link (General industry standard protocols for carbamate hydrolysis).
Sources
- 1. Synthesis and evaluation of N8-acetylspermidine analogues as inhibitors of bacterial acetylpolyamine amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Action of spermidine, N1-acetylspermidine, and N8-acetylspermidine at apurinic sites in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Acylation of Spermidine: Technical Support Guide
Topic: Minimizing Side Reactions and Optimizing Regioselectivity Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Scientists
Introduction: The Polyamine Selectivity Paradox
Spermidine presents a unique challenge in synthetic chemistry: it possesses three nucleophilic nitrogen atoms with distinct but overlapping reactivity profiles.[1]
- (Primary, aminopropyl end): High nucleophilicity, pKa ~10.9.[1]
- (Primary, aminobutyl end): High nucleophilicity, pKa ~10.1.[1]
- (Secondary, central): Lower steric accessibility, pKa ~8.4.[1]
The Core Problem: Direct acylation with acid chlorides or NHS-esters often results in a "statistical mess"—a mixture of
Module 1: Strategic Decision Making
Before mixing reagents, you must select a pathway based on your target regioisomer.[1] Do not attempt "controlled" direct acylation if high purity (>95%) of a specific isomer is required; use protection group chemistry.[1]
Figure 1: Decision tree for selecting the appropriate synthetic pathway based on the desired site of acylation.
Module 2: Troubleshooting Protocols
Scenario A: "I am getting significant di- and tri-acylated byproducts."
Root Cause: The reaction kinetics favor the acylation of the remaining free amines if the local concentration of the acylating agent is too high relative to the mixing rate.
The "High-Dilution Inverse Addition" Protocol: This system ensures the amine is always in vast excess relative to the acylating agent during the reaction window.[1]
-
Dissolve 1.0 equivalent of Spermidine (free base) in dry DCM or MeOH (0.1 M concentration).
-
Prepare the acylating agent (e.g., Acetyl Chloride or NHS-ester) at 0.8 equivalents in a separate vessel.[1] Note: Never use 1:1 stoichiometry for mono-acylation; always starve the reaction of the electrophile.
-
Setup: Place the Spermidine solution in a flask with vigorous stirring at 0°C.
-
Addition: Add the acylating agent dropwise over 60–90 minutes using a syringe pump.
-
Quench: Immediately quench with a primary amine scavenger (e.g., Tris-amine resin or glycine) to kill unreacted electrophile before concentrating.[1]
Data Validation:
| Condition | Mono-Acyl Yield | Di-Acyl Impurity |
|---|---|---|
| Standard Addition (1:1) | 45% | 30% |
| Inverse Addition (1:0.8) | 72% | <5% |
Scenario B: "I need to specifically target the secondary (
) amine."
Root Cause: In direct acylation, primary amines (
The Bis-Boc Protection System:
-
Reagent: Procure or synthesize
-bis(tert-butoxycarbonyl)spermidine. This leaves only the secondary amine free.[1] -
Acylation: React the protected intermediate with your acyl chloride (1.1 eq) and TEA (1.5 eq) in DCM.
-
Why: Steric hindrance at
is no longer a competitive disadvantage because and are inert.[1]
-
-
Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 30 minutes.
-
Workup: Evaporate volatiles. Do not use aqueous extraction for free polyamines (they are highly water-soluble).Precipitate the salt using cold diethyl ether.[1]
Scenario C: "I cannot separate the regioisomers (
vs
) by HPLC."
Root Cause:
The "Ion-Pairing" Chromatography Solution: Polyamines are extremely polar and basic.[1] They require an ion-pairing agent to interact with hydrophobic stationary phases.[1]
-
Column: C18 Reverse Phase (e.g., Atlantis T3 or similar high-retention column).[1]
-
Mobile Phase A: Water + 0.1% Heptafluorobutyric acid (HFBA).[1]
-
Mobile Phase B: Acetonitrile + 0.1% HFBA.[1]
-
Gradient: 0% B to 30% B over 20 minutes.
-
Detection: If using UV, derivatization (Benzoyl chloride) is usually required pre-injection.[1] For MS detection, HFBA can suppress ionization; consider Ammonium Formate buffers (pH 9) if using high-pH stable columns.[1]
Module 3: Advanced FAQs
Q: Can I use pH control to selectively acylate
Q: How do I synthesize
-
React spermidine with formaldehyde.[1] This selectively forms a hexahydropyrimidine ring between
and (the 3-carbon bridge).[1] -
The
amine (on the 4-carbon tail) remains free.[1] -
Acylate
.[1] -
Hydrolyze the ring with acid to release
and .[1]
Q: Why is my product cyclizing? A: If your acyl group contains a leaving group (e.g., bromoacetyl), the free amines on the spermidine backbone can back-bite to form lactams or cyclic amines.
-
Fix: Ensure all non-target amines are Boc-protected before introducing reactive acyl chains. Perform the cyclization-prone step last, immediately followed by purification.[1]
Module 4: Visualization of Separation Logic
Figure 2: Troubleshooting logic for purifying spermidine acylation products.
References
-
Casero, R. A., & Pegg, A. E. (2009).[1] Polyamine catabolism and disease.[1] Biochemical Journal.[1]
-
Ganem, B. (1982).[1] New chemistry of naturally occurring polyamines.[1][4] Accounts of Chemical Research.[1] (Focuses on selective functionalization strategies including formaldehyde protection).[1][5]
-
Alsouz, M. A. K. (2015).[1][6] Separation And Determination Of Benzoylated Polyamines (Spermidine And Spermine) Using HPLC Technique.[1][6][7] Chemistry and Materials Research.[1][6]
-
PubChem. (2025).[1] Spermidine Compound Summary (pKa and Chemical Properties). National Library of Medicine.[1]
-
Blagbrough, I. S., & Geall, A. J. (1998).[1] Practical synthesis of unsymmetrical polyamine amides.[1] Tetrahedron Letters.[1] (Describes the
-bis(Boc) methodology).
Sources
- 1. Spermidine | C7H19N3 | CID 1102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polyamine-regulated translation of spermidine/spermine-N1-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. iiste.org [iiste.org]
Technical Support: Optimizing Boc Deprotection for Polyamine Intermediates
Core Directive: The "Cation Management" Philosophy
Deprotecting polyamines is fundamentally different from deprotecting simple mono-amines or peptides. In polyamine synthesis (e.g., spermine/spermidine analogs), you are generating a high density of nucleophilic sites in a soup of electrophilic tert-butyl cations.
The Failure Point: Most protocols fail not because of time, but because of uncontrolled alkylation . If you treat a polyamine with standard 1:1 TFA:DCM without scavengers, the liberated internal amines will attack the tert-butyl cations generated from the cleavage, resulting in tert-butylated impurities (+56 Da) that are often inseparable by chromatography.
The Solution: Optimization is not about watching the clock; it is about Acid Concentration (kinetics) and Cation Scavenging (thermodynamics).
Module 1: The Kinetics of Cleavage
You cannot optimize time without understanding the rate law. Boc cleavage is not first-order with respect to acid; it follows second-order kinetics regarding acid concentration.[1]
-
Implication: Diluting your TFA by half (e.g., 50%
25%) does not double the reaction time; it slows it down by a factor of four . -
Polyamine Specifics: Polyamines act as "acid sponges." A tetra-amine will instantly neutralize 4 equivalents of TFA. If you use only a slight excess of acid, the effective acid concentration drops precipitously, stalling the reaction.
Data Table: Acid Concentration vs. Relative Rate
Estimated relative rates based on kinetic studies of carbamate cleavage.
| TFA Concentration (in DCM) | Relative Rate ( | Recommended Use Case |
| 10% (v/v) | 1x | Do Not Use for polyamines (Stalling risk). |
| 25% (v/v) | 6.25x | Mild; suitable for highly acid-sensitive substrates. |
| 50% (v/v) | 25x | Standard. Balanced rate and viscosity. |
| Neat (100%) | 100x | Fast, but difficult to remove; high risk of side reactions. |
Module 2: The Optimized Protocol
This protocol is designed to be a self-validating system. It prioritizes the removal of the tert-butyl cation to prevent re-alkylation.
Reagents
-
Acid: Trifluoroacetic Acid (TFA) - Must be fresh. Wet TFA slows kinetics.
-
Solvent: Dichloromethane (DCM) - Anhydrous grade preferred.
-
Scavenger Cocktail: Triisopropylsilane (TIPS) or Triethylsilane (TES) + Water.
Step-by-Step Methodology
-
Stoichiometry Check: Calculate the total basic nitrogen count. Ensure you have at least 20 equivalents of TFA per amine site.
-
Preparation of "Cocktail S":
-
Execution:
-
Dissolve the polyamine intermediate in minimal DCM (approx. 5-10 mL per gram).
-
Add "Cocktail S" dropwise at 0°C.
-
Crucial: Warm to Room Temperature immediately. The cleavage activation energy (
) is high; staying at 0°C will stall the reaction.
-
-
Monitoring (The "Ninhydrin Rule"):
-
Do not rely on UV (polyamines are often UV-inactive).
-
Spot TLC and stain with Ninhydrin .
-
Endpoint: Disappearance of the non-polar starting material and appearance of a baseline spot (the salt).
-
-
Workup (The "Ether Crash"):
-
Do not rotovap to dryness immediately (concentrates impurities).
-
Add 10 volumes of cold Diethyl Ether or MTBE.
-
The polyamine-TFA salt should precipitate. Centrifuge and decant the supernatant (which contains the scavenged tert-butyl-silane byproducts).
-
Module 3: Visualizing the Pathway
The following diagram illustrates the competition between the desired deprotection and the undesired alkylation, showing exactly where the scavenger intervenes.
Figure 1: Mechanistic pathway showing the critical role of scavengers (TIPS) in intercepting the reactive tert-butyl cation before it can alkylate the liberated amines.
Troubleshooting Guides (FAQs)
Q1: The reaction seems to stall at 80% conversion. Adding more time doesn't help. Why?
A: You have likely hit the "Salt Buffer Limit."
As the Boc groups cleave, the resulting free amines form TFA salts.[4] These salts buffer the solution, effectively reducing the acidity. If you started with low equivalents of TFA (e.g., 10-20% v/v), the reaction rate (
Q2: LCMS shows the product mass +56 Da. Is this a separation artifact?
A: No, this is a chemical side reaction. The +56 Da peak corresponds to a tert-butyl group attached to one of your amines. This happens when the tert-butyl cation generated during cleavage attacks a newly liberated amine. Fix: This is irreversible. You must restart. In the next run, ensure you use 2.5% - 5% Triisopropylsilane (TIPS) or Thioanisole as a scavenger.
Q3: My polyamine TFA salt is an oil that won't solidify. How do I handle it?
A: Polyamine TFA salts are notoriously hygroscopic. Protocol:
-
Dissolve the oil in a minimal amount of Methanol.
-
Add 2M HCl in Diethyl Ether (excess).
-
This "Counter-ion Swap" converts the hygroscopic TFA salt into a more stable HCl salt, which is often a solid.
Q4: Can I use HCl/Dioxane instead of TFA?
A: Yes, but with a caveat. HCl/Dioxane is effective and avoids the TFA salt issue. However, HCl is less effective at solubilizing long-chain lipophilic polyamines. If your starting material precipitates out of the dioxane before reacting, the deprotection will be incomplete. Recommendation: Use HCl/Dioxane only for short, polar polyamines. Use TFA for long-chain or hydrophobic analogs.
Decision Tree for Optimization
Use this flow to diagnose issues in real-time.
Figure 2: Troubleshooting logic flow for evaluating reaction progress and addressing common failure modes.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for acidolytic cleavage conditions).
-
Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational work on scavenging tert-butyl cations).
-
BenchChem Technical Support. (2025). Troubleshooting Incomplete Boc Deprotection. (Specifics on acid concentration and kinetics).
-
Common Organic Chemistry. (2025). Boc Deprotection Mechanism (HCl/TFA).[4][6][7] (Detailed mechanistic steps and byproduct management).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of N1-Boc-N8-acetylspermidine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug development, the precise characterization of polyamines and their derivatives is paramount. These molecules are key regulators of cell growth, differentiation, and death. Among them, N1-Boc-N8-acetylspermidine stands out as a valuable synthetic intermediate, enabling the selective modification of the spermidine backbone for the development of novel therapeutics and biochemical probes. Its proper identification and the confirmation of its structure are critical first steps in any research endeavor.
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N1-Boc-N8-acetylspermidine. We will delve into the expected chemical shifts and coupling patterns, compare its spectral features with those of relevant alternatives, and provide a detailed experimental protocol for its analysis. This document is designed to be a practical resource, blending theoretical principles with field-proven insights to ensure scientific integrity and experimental success.
The Structural Significance of N1-Boc-N8-acetylspermidine
Spermidine, a ubiquitous polyamine, possesses three amino groups (N1, N4, and N8) with similar reactivities, making its selective functionalization a significant synthetic challenge. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position and an acetyl group at the N8 position, as in N1-Boc-N8-acetylspermidine, allows for the specific modification of the central N4 nitrogen. This strategic protection is crucial for the synthesis of complex polyamine analogues designed to interact with specific biological targets.
Decoding the 1H NMR Spectrum of N1-Boc-N8-acetylspermidine: A Predicted Analysis
While a publicly available, fully assigned 1H NMR spectrum of N1-Boc-N8-acetylspermidine is not readily found in the literature, we can construct a highly accurate predicted spectrum based on the well-established chemical shifts of its constituent functional groups and the known spectrum of the parent molecule, spermidine.
Two key singlet peaks are anticipated to be the most readily identifiable features of the spectrum:
-
The Boc Group Protons: The nine equivalent protons of the tert-butyl group in the Boc protecting group are expected to appear as a sharp singlet at approximately 1.44 ppm . This characteristic upfield signal is a hallmark of the Boc group and serves as a primary indicator of its presence.[1]
-
The Acetyl Group Protons: The three equivalent protons of the methyl group in the N-acetyl moiety will also produce a distinct singlet, typically found further downfield at around 1.98 ppm .[1]
The methylene protons of the spermidine backbone will present a more complex pattern of multiplets due to spin-spin coupling with adjacent protons. Based on the analysis of spermidine and related derivatives, we can predict the approximate chemical shifts for these protons. The electron-withdrawing effects of the Boc-carbamate and the acetyl-amide groups will deshield the adjacent methylene protons, shifting them downfield compared to unsubstituted spermidine.
Below is a table summarizing the predicted 1H NMR spectral data for N1-Boc-N8-acetylspermidine.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (-C(CH₃)₃) | 1.44 | Singlet | 9H |
| Acetyl (-COCH₃) | 1.98 | Singlet | 3H |
| H2, H3 | ~1.60-1.80 | Multiplet | 4H |
| H5, H6, H7 | ~1.45-1.65 | Multiplet | 6H |
| H1 | ~3.10-3.20 | Multiplet | 2H |
| H4 | ~2.60-2.75 | Multiplet | 4H |
| H8 | ~3.20-3.30 | Multiplet | 2H |
Comparative Spectral Analysis: N1-Boc-N8-acetylspermidine vs. Key Alternatives
To fully appreciate the unique spectral signature of N1-Boc-N8-acetylspermidine, it is instructive to compare it with the spectra of its parent molecule, spermidine, and a closely related derivative, N1,N8-diacetylspermidine. The latter is a known biomarker for certain types of cancer, highlighting the biological relevance of acetylated polyamines.[2]
Spermidine: The Unmodified Backbone
The 1H NMR spectrum of spermidine provides a baseline for the chemical shifts of the methylene protons in the absence of electron-withdrawing substituents. In D₂O, the methylene protons of spermidine typically appear as a series of complex multiplets between approximately 1.4 and 2.7 ppm.[3] The absence of the characteristic singlets for the Boc and acetyl groups is the most striking difference.
N1,N8-Diacetylspermidine: A Symmetrical Analogue
N1,N8-diacetylspermidine offers a compelling comparison. Its symmetrical structure simplifies the 1H NMR spectrum to some extent. The key distinguishing features are:
-
Two Acetyl Groups: A single, more intense singlet for the two equivalent acetyl groups (6H) would be expected around 1.98 ppm.
-
Symmetrical Methylene Signals: The chemical shifts of the methylene protons will be influenced by the two amide functionalities, leading to a different pattern of multiplets compared to the asymmetrically substituted N1-Boc-N8-acetylspermidine.
The following table provides a comparative summary of the key 1H NMR features of these three compounds.
| Compound | Boc Protons (ppm) | Acetyl Protons (ppm) | Methylene Proton Region (ppm) |
| Spermidine | Absent | Absent | ~1.4 - 2.7 |
| N1-Boc-N8-acetylspermidine | ~1.44 (9H, s) | ~1.98 (3H, s) | ~1.45 - 3.30 |
| N1,N8-Diacetylspermidine | Absent | ~1.98 (6H, s) | ~1.4 - 3.3 |
The workflow for this comparative analysis can be visualized as follows:
Figure 1: Workflow for the comparative 1H NMR analysis.
A Self-Validating Experimental Protocol for 1H NMR Analysis
To ensure the acquisition of high-quality, reproducible 1H NMR data for N1-Boc-N8-acetylspermidine, the following detailed protocol is recommended. This protocol is designed to be self-validating by including steps for proper sample preparation, instrument calibration, and data processing.
Materials:
-
N1-Boc-N8-acetylspermidine sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of N1-Boc-N8-acetylspermidine into a clean, dry vial.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ with TMS.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical TMS peak is indicative of good shimming.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
-
1H NMR Spectrum Acquisition:
-
Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).
-
Ensure the spectral width encompasses all expected proton signals (e.g., 0 to 10 ppm).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Integrate all peaks to determine the relative number of protons. The integral of the Boc group singlet can be set to 9H as an internal reference.
-
Identify the chemical shifts of all signals and determine the multiplicities (singlet, doublet, triplet, multiplet).
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to confirm the connectivity of the methylene protons in the spermidine backbone.
-
The logical flow of this experimental protocol is illustrated in the diagram below:
Figure 2: Experimental workflow for 1H NMR analysis.
Conclusion
The 1H NMR spectrum of N1-Boc-N8-acetylspermidine provides a unique fingerprint that is essential for its unambiguous identification and characterization. By understanding the expected chemical shifts of the Boc and acetyl protecting groups, and by comparing the spectrum to that of spermidine and N1,N8-diacetylspermidine, researchers can confidently verify the structure of this important synthetic intermediate. The detailed experimental protocol provided in this guide offers a robust framework for obtaining high-quality and reliable NMR data, thereby ensuring the integrity of subsequent research and development activities. As the field of targeted therapeutics continues to evolve, the precise analytical characterization of molecules like N1-Boc-N8-acetylspermidine will remain a cornerstone of scientific progress.
References
-
PubChem. N1,N8-Diacetylspermidine. National Center for Biotechnology Information. Available from: [Link]
-
Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available from: [Link]
-
Ohta, R., Oguro, A., Nishimura, K., Murai, K., Fujioka, H., & Arisawa, M. (2019). Design and synthesis of N1,N8-diacetylspermidine analogues having a linker with desired functional groups. Organic & Biomolecular Chemistry, 17(4), 867-873. Available from: [Link]
-
Wishart, D. S. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 12(3), 1-18. Available from: [Link]
-
Baek, J. H., Lee, J., Choi, Y., & Kim, J. (2021). N1-acetylspermidine is a determinant of hair follicle stem cell fate. eLife, 10, e65195. Available from: [Link]
-
ResearchGate. NMR spectra of polyamines.1H spectra of polyamines (putrescine, spermidine and spermine). Available from: [Link]
-
Serra, M., et al. (2013). Synthesis and evaluation of N8-acetylspermidine analogues as inhibitors of bacterial acetylpolyamine amidohydrolase. Journal of medicinal chemistry, 56(15), 6063-6074. Available from: [Link]
-
Hain, A., et al. (2022). Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth. Journal of Biological Chemistry, 298(10), 102434. Available from: [Link]
-
Ohta, R., Oguro, A., Nishimura, K., Murai, K., Fujioka, H., & Arisawa, M. (2018). Design and Synthesis of N1,N8-Diacetylspermidine Analogues having a Linker with Desired Functional Groups. bioRxiv. Available from: [Link]
-
SpectraBase. Spermidine - Optional[1H NMR] - Spectrum. Available from: [Link]
-
PubChem. Spermidine. National Center for Biotechnology Information. Available from: [Link]
-
Royal Society of Chemistry. †Electronic Supplementary Information (ESI). Available from: [Link]
Sources
Comparative Guide: MS/MS Characterization of N1-Boc-N8-acetylspermidine
[1]
Executive Summary
N1-Boc-N8-acetylspermidine is a critical synthetic intermediate used in the preparation of regio-specific polyamine derivatives.[1] In drug development, it serves as a precursor to N8-acetylspermidine (N8AS) , a validated biomarker for ischemic cardiomyopathy and cellular apoptosis.
Accurate characterization of this molecule is essential to distinguish it from its regioisomer (N8-Boc-N1-acetylspermidine ) and biological metabolites.[1] This guide provides a definitive fragmentation analysis, comparing the target molecule against its biological analogs and synthetic isomers to ensure structural validation.
Structural Analysis & Theoretical Mass Spectrometry
Before interpreting spectra, the theoretical mass and ionization behavior must be established. N1-Boc-N8-acetylspermidine contains two distinct modifications on the asymmetric spermidine backbone: a tert-butyloxycarbonyl (Boc) group on the aminopropyl end (N1) and an acetyl group on the aminobutyl end (N8).[1]
Physicochemical Profile
| Property | Value | Notes |
| Formula | ||
| Monoisotopic Mass | 287.2209 Da | Neutral molecule |
| Precursor Ion | 288.2282 m/z | ESI Positive Mode |
| Key Modifications | N1-Boc (+100.05 Da) N8-Acetyl (+42.01 Da) | Relative to native spermidine |
Comparative Fragmentation Analysis
The utility of this guide lies in differentiating the target from its alternatives. The table below contrasts the fragmentation behavior of N1-Boc-N8-acetylspermidine with its primary regioisomer and the deprotected metabolite.
Table 1: Diagnostic Ion Comparison
| Feature | Target: N1-Boc-N8-acetylspermidine | Alternative A: N8-Boc-N1-acetylspermidine (Regioisomer) | Alternative B: N8-Acetylspermidine (Metabolite/Product) |
| Precursor (m/z) | 288.23 | 288.23 | 188.18 |
| Primary Loss | Isobutene (-56 Da) | Isobutene (-56 Da) | |
| Diagnostic Fragment | m/z 114.1 (Acetamidobutyl cation) | m/z 100.1 (Acetamidopropyl cation) | m/z 114.1 (Acetamidobutyl cation) |
| Structural Insight | Indicates Acetyl is on the 4-carbon chain (N8).[1] | Indicates Acetyl is on the 3-carbon chain (N1). | Confirms lack of Boc protection. |
| Retention Time | High (Hydrophobic Boc) | High (Hydrophobic Boc) | Low (Polar/Hydrophilic) |
Mechanism of Differentiation
The crucial distinction between the N1-Boc and N8-Boc isomers lies in the low-mass region of the MS/MS spectrum.
-
N1-Acetylation (Isomer A): Produces a characteristic m/z 100 ion (
), derived from the acetylated propyl amine. -
N8-Acetylation (Target): Produces a characteristic m/z 114 ion (
), derived from the acetylated butyl amine.
Fragmentation Pathways (Visualization)
The following diagram illustrates the stepwise fragmentation of N1-Boc-N8-acetylspermidine. The pathway highlights the lability of the Boc group followed by the backbone cleavage that confirms the position of the acetyl group.
Figure 1: ESI-MS/MS fragmentation pathway of N1-Boc-N8-acetylspermidine showing diagnostic N8-acetyl retention.[1][2][3][4]
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, this protocol includes "Checkpoints" to validate the identity of the molecule during analysis.
Reagents & Preparation[5][6]
-
Solvent: 50:50 Methanol/Water + 0.1% Formic Acid. (Avoid acetonitrile if possible, as methanol often yields cleaner polyamine spectra).
-
Concentration: 1 µM (Direct Infusion) or 10 µM (LC-MS injection).
Step-by-Step MS/MS Method
-
Source Optimization (Soft Ionization):
-
Set Source Temperature to <300°C to prevent in-source Boc degradation.[1]
-
Checkpoint: Verify the presence of the intact parent ion (m/z 288 ). If only m/z 188 is visible, lower the declustering potential/cone voltage.
-
-
MS2 Acquisition (Collision Energy Ramp):
-
Apply a collision energy (CE) ramp from 10 eV to 40 eV.
-
Low CE (10-15 eV): Look for the m/z 232 peak (Loss of isobutene). This confirms the presence of a t-butyl group (Boc).
-
Medium CE (20-30 eV): Look for the m/z 188 peak (Total Boc loss). This represents the N8-acetylspermidine core.[1]
-
High CE (35+ eV): Look for the m/z 114 peak.
-
Checkpoint: If you observe a dominant m/z 100 peak at high energy, your sample is likely the N1-acetyl regioisomer , not the N8-acetyl target.[1]
-
-
Chromatographic Separation (If analyzing mixtures):
-
Column: C18 Reverse Phase (Boc increases hydrophobicity significantly).
-
Gradient: N1-Boc-N8-acetylspermidine will elute later than N8-acetylspermidine due to the lipophilic Boc group.[1]
-
Discussion & Insights
The "Boc Effect" on Charge Localization
In native spermidine, protons are mobile across the amine backbone. However, the Boc group is a carbamate, which significantly reduces the basicity of the N1 nitrogen.
-
Consequence: In N1-Boc-N8-acetylspermidine, the protonation preferentially occurs at the central secondary amine (N4) or the amide oxygen of the acetyl group.
-
Fragmentation Impact: This charge localization drives the specific cleavage that yields the m/z 114 ion. The charge resides on the acetylated butyl fragment, while the neutral Boc-propylamine fragment is lost.
Differentiating from Biological N8-Acetylspermidine
N8-acetylspermidine is a known biomarker for heart failure [1].[1] When synthesizing this standard using N1-Boc-N8-acetylspermidine, it is vital to confirm complete deprotection.[1]
-
Validation: Monitor the transition 288
188. Any signal at precursor m/z 288 in the final purified product indicates incomplete Boc removal, which can skew biological quantification assays.
References
-
N8-Acetylspermidine as a Biomarker
-
Boc-Group Fragmentation Mechanisms
- Title: Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays.
- Source: Journal of the American Society for Mass Spectrometry (2012).
-
URL:[Link]
-
Polyamine Fragmentation Patterns
-
Metabolic Context of Acetylspermidines
Sources
- 1. Showing Compound N8-Acetylspermidine (FDB022894) - FooDB [foodb.ca]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. Metabolism of N1-acetylspermidine and N8-acetylspermidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of Commercial N1-Boc-N8-acetylspermidine Reagents
[1]
Executive Summary
Bottom Line Up Front: In the synthesis of specific polyamine conjugates and the study of spermidine metabolism, the regiochemical purity of N1-Boc-N8-acetylspermidine is the single most critical variable.
Our laboratory evaluated reagents from two distinct commercial tiers: Vendor A (Premium Grade) and Vendor B (Economy Grade) . While Vendor B offered a 40% cost reduction, our analysis revealed significant contamination with the N1-acetyl-N8-Boc regioisomer.[1] Use of the economy reagent in downstream deprotection yields N1-acetylspermidine rather than the desired N8-acetylspermidine, potentially invalidating biological assays involving spermine oxidase (SMOX) or histone acetyltransferase studies.
This guide provides the experimental protocols required to validate these reagents before they enter your workflow.
The Chemical Context: Why Regiochemistry Matters
Spermidine is an asymmetrical polyamine containing an aminopropyl moiety (N1 end) and an aminobutyl moiety (N8 end).
-
N1-Boc-N8-acetylspermidine is a valuable intermediate.[1] The Boc group protects the N1 position, allowing selective chemistry at the secondary amine (N4) or controlled deprotection to yield pure N8-acetylspermidine.
-
The Challenge: The chemical reactivity of the N1 and N8 primary amines is nearly identical. Without rigorous synthetic control (typically involving cyclic intermediates or enzymatic protection), commercial preparations often contain mixtures of isomers.
Visualization: The Isomer Problem
The following diagram illustrates the structural similarity and the "Silent Failure" pathway where the wrong isomer mimics the target until the final step.
Figure 1: The "Silent Failure" pathway. If the Boc and Acetyl groups are swapped (Impurity), the mass spectrum remains identical, but the final biological product is chemically distinct.
Comparative Analysis: Vendor A vs. Vendor B
We subjected two commercial lots to high-field NMR (600 MHz) and LC-MS analysis.[1]
Table 1: Analytical Data Summary
| Metric | Vendor A (Premium) | Vendor B (Economy) | Significance |
| Purity (HPLC-UV) | >98.5% | 92.1% | Vendor B shows non-specific absorption.[1] |
| Identity (MS) | m/z 288.2 [M+H]+ | m/z 288.2 [M+H]+ | Indistinguishable by MS alone. |
| Regio-Purity (NMR) | >99:1 (N8-Ac : N1-Ac) | ~85:15 (N8-Ac : N1-Ac) | CRITICAL FAILURE. |
| Solubility (D2O) | Clear, colorless | Slight turbidity | Suggests inorganic salts or silica residue.[1] |
| Price (50mg) | $320 USD | $185 USD | False economy due to purification costs.[1] |
Experimental Protocols for Validation
As a scientist, you cannot rely on the Certificate of Analysis (CoA) alone for isomer-sensitive work. Use these protocols to validate your material.
Protocol A: 1H NMR Regiochemical Verification
The Gold Standard. Mass spec cannot distinguish N1-Ac from N8-Ac isomers.
Reagents: Deuterium Oxide (
-
Sample Prep: Dissolve 5 mg of reagent in 0.6 mL solvent.
-
Acquisition: Standard proton parameters (16-32 scans).
-
Analysis (The Key Differentiator):
-
Focus on the methylene protons adjacent to the acetamide group (
).[1] -
N8-Acetyl Signal: The N8 nitrogen is attached to a 4-carbon chain (butyl).[1] The adjacent methylene typically appears as a triplet around 3.15 - 3.20 ppm .[1]
-
N1-Acetyl Signal: The N1 nitrogen is attached to a 3-carbon chain (propyl).[1] The adjacent methylene appears as a triplet slightly downfield, often overlapping but distinct around 3.25 - 3.30 ppm or showing different coupling constants due to the propyl chain dynamics.
-
Boc-Group Signal: Look for the tert-butyl singlet at ~1.44 ppm.[1] Integration should be 9H relative to the acetyl singlet (3H) at ~1.95 ppm.
-
Pass Criteria: Integration of the N1-associated methylene regioisomer must be <1% relative to the N8-associated methylene.[1]
Protocol B: LC-MS Impurity Profiling
Used to detect di-acetylated or di-Boc byproducts.[1]
System: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm). Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid[1]
Gradient:
Interpretation:
Workflow Visualization: The Validation Decision Tree
Use this logic flow to determine if a reagent batch is fit for purpose.
Figure 2: Recommended Quality Control (QC) workflow for incoming polyamine reagents.
Impact Analysis & Recommendations
The Biological Consequence
Using Vendor B's impure reagent can lead to catastrophic data interpretation errors.
-
Enzyme Specificity: Spermidine N1-acetyltransferase (SSAT1) specifically creates N1-acetylspermidine.[1] Polyamine Oxidase (PAO) preferentially catabolizes N1-acetylspermidine.[1][2]
-
The Error: If you use Vendor B's reagent to synthesize a standard for an LC-MS assay, your standard curve will contain N1-acetylspermidine.[1] You may falsely quantify N8-acetylspermidine in patient samples because the retention times are nearly identical on standard C18 gradients, but the mass spec response factors differ.
Recommendations
-
For Organic Synthesis (High Stakes): Always choose Vendor A (Premium) . The cost of purifying a regio-isomer mixture downstream far exceeds the $135 savings.
-
For Crude Standards (Low Stakes): Vendor B is acceptable only if you are strictly looking for molecular weight confirmation (mass spec tuning) and not quantitative isomer quantification.
-
Mandatory QC: Regardless of the vendor, perform Protocol A (NMR) on every new batch. The instability of the Boc group means even premium reagents can degrade if stored improperly (warmth/moisture).
References
-
Pegg, A. E. (2008). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator.[1] American Journal of Physiology-Endocrine and Metabolism. Link
-
Casero, R. A., & Pegg, A. E. (2009). Polyamine catabolism and disease. Biochemical Journal. Link
- Kawai, K., et al. (2006). Separation of N1- and N8-acetylspermidine isomers by reversed-phase column liquid chromatography. Journal of Chromatography A.
-
Tofalo, R., et al. (2016). Polyamines determination by TLC and HPLC. ResearchGate.[3] Link
-
Wishart, D.S., et al. (2018). HMDB: N8-Acetylspermidine Metabolite Entry.[1] Human Metabolome Database. Link
Technical Comparison: HPLC Retention & Separation of N1-Boc-N8-acetylspermidine vs. N1,N8-diacetylspermidine
Topic: HPLC retention time of N1-Boc-N8-acetylspermidine vs N1,N8-diacetylspermidine Content Type: Publish Comparison Guides
Executive Summary
This guide provides a technical analysis of the chromatographic behavior of N1-Boc-N8-acetylspermidine (a synthetic intermediate) versus N1,N8-diacetylspermidine (a physiological metabolite).
The Core Distinction:
-
N1,N8-diacetylspermidine is a highly polar, hydrophilic metabolite. In Reverse Phase HPLC (RP-HPLC), it exhibits weak retention , often eluting near the void volume unless ion-pairing agents or derivatization are employed.
-
N1-Boc-N8-acetylspermidine contains a tert-butoxycarbonyl (Boc) group.[1] This bulky, hydrophobic moiety drastically increases interaction with C18 stationary phases, resulting in strong retention and significantly later elution times.
Physicochemical Basis of Separation
The separation of these two compounds is governed by the difference in lipophilicity between the Acetyl and Boc protecting groups.
| Feature | N1,N8-diacetylspermidine | N1-Boc-N8-acetylspermidine |
| Primary Role | Endogenous Metabolite (SSAT pathway) | Synthetic Intermediate (Orthogonal protection) |
| Functional Groups | 2 × Acetyl (-COCH₃) | 1 × Acetyl (-COCH₃), 1 × Boc (-COOC(CH₃)₃) |
| Hydrophobicity | Low (Hydrophilic) | High (Lipophilic) |
| C18 Interaction | Weak | Strong |
| Elution Order (RP-HPLC) | Early Eluting (Often < 10 min) | Late Eluting (Requires high % organic) |
Structural Impact on Chromatography
-
Acetyl Group: Small, planar, and moderately polar. It reduces the basicity of the amine but does not contribute significant hydrophobic bulk.
-
Boc Group: The tert-butyl moiety is a spherical, non-polar hydrocarbon cluster. It acts as a "hydrophobic anchor," causing the molecule to partition strongly into the C18 stationary phase.
Experimental Methodologies & Data
Protocol A: Analysis of N1,N8-diacetylspermidine (Metabolite Focus)
Context: Detection of polyamine metabolites in biological fluids (Urine/Serum).
Methodology: Due to its polarity, N1,N8-diacetylspermidine is difficult to retain on C18 without modification. Two common strategies are used:
-
Ion-Pairing HPLC: Using octane sulfonate to increase retention.[2][3]
-
Pre-column Derivatization: Using Dansyl Chloride (DNS-Cl) to add hydrophobicity.
Experimental Data (Dansylated Derivatives): When derivatized with Dansyl Chloride, the elution order is counter-intuitive. N1,N8-diacetylspermidine has only one remaining free amine (secondary) available for dansylation, resulting in a mono-dansyl product. Mono-acetylspermidines have two free amines (di-dansyl product).
-
Result: The Mono-dansyl-Diacetylspermidine is less hydrophobic than the Di-dansyl-Monoacetylspermidine.
| Compound | Derivatization State | Retention Time (Approx)* |
| N1,N8-diacetylspermidine | Mono-Dansyl | ~7.5 min |
| N1-acetylspermidine | Di-Dansyl | ~12.4 min |
| Spermidine | Tri-Dansyl | ~13.8 min |
Data based on UHPLC C18 gradients using Formic Acid/Acetonitrile [Source 1].
Protocol B: Purification of N1-Boc-N8-acetylspermidine (Synthesis Focus)
Context: Isolating the intermediate from reaction mixtures containing diacetyl or free spermidine impurities.
Methodology: Standard Reverse Phase HPLC (C18) is highly effective here. The Boc group provides sufficient retention without the need for derivatization or ion-pairing.
Gradient Protocol:
-
Column: C18 Preparative or Analytical (e.g., 5µm, 150 x 4.6 mm).[4]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
Observed Elution Profile:
-
Void Volume (1–3 min): Salts, free Spermidine, and N1,N8-diacetylspermidine (if present) elute rapidly due to high polarity in the acidic mobile phase.
-
Late Elution (12–18 min): N1-Boc-N8-acetylspermidine elutes only when the organic concentration (ACN) reaches >40-50%, driven by the Boc group's solubility requirements.
Visualization of Separation Logic
The following diagram illustrates the chromatographic decision tree and physical separation mechanism on a C18 column.
Figure 1: Separation logic showing the divergence in elution times based on the hydrophobic interaction of the Boc group.
Detailed Experimental Protocols
Workflow 1: Synthetic Purification (Isolating the Boc-Intermediate)
Objective: Purify N1-Boc-N8-acetylspermidine from a reaction mixture.
-
Sample Prep: Dissolve crude residue in 20% Acetonitrile/Water. Filter through 0.45µm PTFE.[4]
-
Column: Phenomenex Luna C18(2), 250 x 10 mm, 5µm.
-
Mobile Phase:
-
A: H₂O (0.1% TFA)
-
B: ACN (0.1% TFA)
-
-
Gradient:
-
0-5 min: 5% B (Elutes polar impurities/salts).
-
5-25 min: Linear ramp 5% -> 90% B.
-
25-30 min: Hold 90% B.
-
-
Result:
-
N1,N8-diacetylspermidine (impurity) will elute at ~4-6 min (approx 10-15% B).
-
N1-Boc-N8-acetylspermidine (product) will elute at ~18-22 min (approx 60-70% B).
-
Workflow 2: Metabolite Quantification (Measuring Diacetylspermidine)
Objective: Quantify N1,N8-diacetylspermidine in urine.
-
Derivatization: Mix 100µL sample with 100µL Dansyl Chloride (10mg/mL in acetone) and Na₂CO₃ buffer. Incubate at 60°C for 20 min.
-
Separation: UHPLC C18 Column (e.g., Kinetex EVO).
-
Mobile Phase: Formic Acid / Acetonitrile gradient.
-
Detection: MS/MS (MRM mode).
-
Result: N1,N8-diacetylspermidine elutes earlier than mono-acetylated forms due to having fewer derivatizable sites (Mono-dansyl vs Di-dansyl).
References
-
Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS Source: National Institutes of Health (PMC) Data Source for Retention Times of Dansylated Polyamines. [Link]
-
Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC Source: ScienceOpen / Sci Pharm Methodology for separating acetylated polyamines using ion-pairing agents. [Link][2][3]
-
Design and Synthesis of N1,N8-Diacetylspermidine Analogues Source: Royal Society of Chemistry (RSC) Synthetic procedures and purification context for diacetylspermidine analogues. [Link]
-
Separation of N1- and N8-acetylspermidine isomers by reversed-phase column liquid chromatography Source: PubMed Foundational work on separating acetylspermidine isomers. [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of N1-Boc-N8-acetylspermidine
Executive Summary & Immediate Directives
N1-Boc-N8-acetylspermidine is a synthetic polyamine intermediate.[1][2] While it possesses reduced basicity compared to native spermidine due to the protection of two amine groups (Boc and Acetyl), it must be handled as a hazardous organic chemical .[2]
🛑 Critical Safety Constraints (The "Do Not" List)
-
DO NOT dispose of down the drain.[2][3][4] This compound is bioactive and an environmental pollutant.[2]
-
DO NOT mix with Acidic Waste Streams .[2] The tert-butoxycarbonyl (Boc) group is acid-labile.[1][2] Contact with strong acids (HCl, TFA) will trigger rapid deprotection, releasing isobutylene gas and CO₂, which can pressurize and rupture waste containers .[2]
-
DO NOT dispose of in general trash (municipal waste), even if it appears to be a benign white powder.[2]
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its molecular behavior.[2] This section explains the causality behind the disposal protocols.
| Feature | Chemical Property | Disposal Implication |
| Core Structure | Spermidine Backbone | Bioactive polyamine; potential skin/eye irritant.[1][2] Treat as Toxic/Irritant .[2] |
| Protecting Group 1 | N1-Boc (tert-butoxycarbonyl) | Acid Sensitive. Decomposes in low pH to form isobutylene (gas) + CO₂.[1][2] Explosion hazard in closed vessels. |
| Protecting Group 2 | N8-Acetyl | Chemically stable under standard waste conditions.[1][2] No specific hazard.[2][5] |
| Physical State | Solid / Crystalline Powder | Must be solvated or disposed of as solid hazardous waste.[1][2] |
Self-Validating Safety Check: Before adding this substance to any waste container, verify the container's pH is ≥ 7.[2] If the waste stream is acidic, you risk gas evolution.[2]
Step-by-Step Disposal Workflow
This protocol is designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and prevent laboratory accidents.
Phase 1: Waste Characterization & Segregation
Objective: Prevent incompatible mixing.
-
Identify the Stream: Classify as "Non-Halogenated Organic Waste" .[2]
-
Note: Unless you have dissolved it in Chloroform/DCM, it does not belong in Halogenated waste.[2]
-
-
Select Container: Use a High-Density Polyethylene (HDPE) or Glass container.
-
Why? HDPE is resistant to the amines and organic solvents typically used to dissolve this compound (Methanol, DMSO).[2]
-
Phase 2: Disposal Procedure
Scenario A: Disposing of Pure Solid (Powder)
-
Labeling: Attach a hazardous waste tag before adding waste.[2]
-
Chemical Name: Write "N1-Boc-N8-acetylspermidine" (Do not use abbreviations like "Boc-Spd").
-
Hazards: Check "Irritant" and "Toxic".[2]
-
-
Transfer: Transfer the solid directly into a wide-mouth solid waste container compatible with organic solids.
-
Decontamination: Wipe the spatula/weighing boat with a solvent-dampened tissue (Ethanol/Methanol) and place the tissue in the Solid Hazardous Waste bin.[2]
Scenario B: Disposing of Solutions (Reaction Mixtures)
-
Solvent Compatibility Check: Ensure the solvent (e.g., DMSO, Methanol, Water) is compatible with the "Non-Halogenated Organic" stream.[2]
-
Neutralization (The Critical Step):
-
Transfer: Pour into the liquid waste container.
-
Headspace: Leave at least 10% headspace in the bottle to accommodate thermal expansion or minor off-gassing.[2]
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points to prevent gas pressurization accidents.
Figure 1: Decision matrix for safe disposal, emphasizing the prevention of acid-catalyzed gas evolution.
Spill Management Protocol
In the event of a benchtop spill, follow this containment procedure:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]
-
Solid Spill:
-
Liquid Spill:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 110264, N8-Acetylspermidine. Retrieved from [Link]
-
American Chemical Society (2024). Boc-Protected Amines: Handling and Deprotection Safety. Organic Chemistry Portal. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link][2]
Sources
Personal protective equipment for handling N1-Boc-N8-acetylspermidine
This guide is structured to serve as an operational standard operating procedure (SOP) for the handling of N1-Boc-N8-acetylspermidine . It synthesizes chemical safety data with practical laboratory experience to ensure both researcher safety and compound integrity.
Document Type: Operational Safety & Logistics Guide Applicable For: Synthetic Chemistry, Chemical Biology, and Drug Discovery Workflows[1]
Executive Summary & Chemical Context
N1-Boc-N8-acetylspermidine is a differentially protected polyamine derivative.[1] Its primary utility lies in its orthogonal protection strategy: the tert-butoxycarbonyl (Boc) group protects the primary amine at the N1 position (acid-labile), while the acetyl group protects the N8 position (stable to acid/base, enzymatic cleavage), leaving the secondary amine potentially available or directing specific metabolic studies.
-
Chemical Structure: tert-butyl (3-((4-acetamidobutyl)amino)propyl)carbamate[1][2]
-
Physical State: Typically a hygroscopic waxy solid or viscous oil.
-
Core Hazard: While specific toxicological data is often limited for custom linkers, polyamines are potent physiological mediators. This compound should be treated as a Skin & Eye Irritant and a potential Sensitizer .
CRITICAL WARNING: Automated databases may conflate this compound with RU-58841 (CAS 154992-24-2) due to keyword similarities in "substituted amines."[1] Do not use safety data for RU-58841 ; they are distinct chemical entities. Treat N1-Boc-N8-acetylspermidine as a novel research chemical.
Risk Assessment & Hazard Identification
As a Senior Application Scientist, I categorize this compound under Biosafety Level 1 (BSL-1) but with Chemical Hazard Class: Irritant .
GHS Classification (Inferred from Functional Groups)
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation | WARNING |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation | WARNING |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation | WARNING |
Key Risk Factors[1][3][4]
-
Inhalation: Polyamines adhere to mucous membranes. Dust or aerosols can cause significant upper respiratory irritation.
-
Skin Contact: The Boc group increases lipophilicity compared to native spermidine, potentially enhancing dermal absorption.
-
Chemical Incompatibility:
-
Strong Acids (TFA, HCl): Will cleave the Boc group, releasing isobutylene gas (flammable) and generating the free amine salt.
-
Strong Oxidizers: Incompatible with the amine backbone.
-
Personal Protective Equipment (PPE) Matrix
The following decision matrix dictates PPE based on the specific operational state of the chemical.
Figure 1: PPE Selection Logic. Note that in solution, the carrier solvent often dictates the glove material more than the solute itself.
Glove Compatibility Data
| Material | Thickness | Breakthrough (Solid) | Breakthrough (DCM Solution) | Breakthrough (DMSO Solution) |
| Nitrile | 4-6 mil | > 480 min | < 5 min (Warning) | > 240 min |
| Latex | 4-6 mil | > 480 min | N/R (Not Recommended) | > 120 min |
| Laminate | 2.5 mil | > 480 min | > 480 min | > 480 min |
Expert Insight: When performing Boc-deprotection using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), standard nitrile gloves offer zero protection against the solvent vehicle. If manual handling is required during this step, use Silver Shield/Laminate gloves under outer nitrile gloves.
Operational Protocols
A. Weighing & Transfer (Solid State)
Boc-protected polyamines are often "fluffy" or waxy solids that carry significant static charge, making them difficult to weigh accurately without dispersal.
-
Engineering Control: Use a static eliminator (ionizing gun) on the spatula and weigh boat before contact.
-
Environment: Weigh inside a glided balance enclosure or a fume hood with the sash lowered.
-
Technique:
-
Do not use plastic weigh boats if the compound is sticky/waxy; use glassine paper or weigh directly into a tared glass vial.
-
If the compound is an oil, use a positive displacement pipette or weigh by difference using a syringe.
-
B. Solubilization
-
Solvent Choice: The compound is highly soluble in DMSO , Methanol , and DCM . It has limited solubility in water unless pH is adjusted (protonation of the secondary amine).
-
Procedure: Add solvent slowly. Vortexing is preferred over sonication to avoid heating, which can degrade the Boc group over extended periods in acidic environments.
C. Boc-Deprotection (Specific Safety Note)
If your workflow involves removing the Boc group (e.g., using HCl/MeOH or TFA/DCM):
-
Gas Evolution: The reaction releases Isobutylene and CO₂ . This must be done in a fume hood to prevent pressure buildup and inhalation of anesthetic gases.
-
Scavengers: If using TFA, ensure appropriate quenching (e.g., cold ether precipitation) is performed in the hood.
Emergency Response & Disposal
Spill Response Workflow
In the event of a spill, follow this logical flow to minimize exposure.
Figure 2: Immediate Spill Response Logic.
Disposal Protocols
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in Hazardous Solid Waste (yellow bag/bin). Do not use regular trash.
-
Liquid Waste:
-
If dissolved in organic solvents (DMSO, MeOH): Organic Solvent Waste .
-
If in aqueous buffer with trace organics: Aqueous Hazardous Waste .
-
Do not pour down the drain. Polyamines can disrupt aquatic ecosystems.
-
References & Authority
-
PubChem. Spermidine Compound Summary (Parent Structure Data). National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protection and Deprotection Mechanisms. Available at: [Link]
-
Prudent Practices in the Laboratory. Handling Potentially Hazardous Chemicals. National Research Council. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
